Technical Documentation Center

5-m-Tolylisoxazol-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-m-Tolylisoxazol-3-amine

Core Science & Biosynthesis

Foundational

5-m-Tolylisoxazol-3-amine: Molecular Architecture, Chemical Reactivity, and Applications in Drug Discovery

Executive Summary 5-m-Tolylisoxazol-3-amine (CAS: 925005-37-4) is a highly versatile heterocyclic building block that has gained significant traction in modern medicinal chemistry and agrochemical development. Characteri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-m-Tolylisoxazol-3-amine (CAS: 925005-37-4) is a highly versatile heterocyclic building block that has gained significant traction in modern medicinal chemistry and agrochemical development. Characterized by a 3-aminoisoxazole core substituted with a meta-tolyl group at the C5 position, this compound serves as a privileged pharmacophore. Its unique hydrogen-bonding profile makes it an ideal bioisostere for phenols and amides, particularly in the design of kinase inhibitors where it acts as a robust hinge-binding motif. This technical guide explores its physicochemical properties, mechanistic reactivity, and validated synthetic protocols to provide researchers with a comprehensive framework for utilizing this compound in drug discovery pipelines.

Molecular Architecture & Physicochemical Profile

The structural integrity of 5-m-tolylisoxazol-3-amine relies on the electron-rich, aromatic isoxazole ring. The presence of the electronegative oxygen and nitrogen atoms in the ring creates a distinct dipole moment, while the primary amine at the C3 position offers both hydrogen-bond donor and acceptor capabilities. The meta-tolyl substitution at C5 provides a lipophilic vector that is crucial for occupying hydrophobic pockets in target proteins.

Quantitative Data Summary

To facilitate compound tracking and assay design, the core physicochemical properties are summarized below, grounded by commercial analytical standards[1].

PropertyValue
Chemical Name 5-(3-Methylphenyl)isoxazol-3-amine
CAS Registry Number 925005-37-4
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
SMILES String NC1=NOC(C2=CC=CC(C)=C2)=C1
Melting Point 94 – 97 °C
Physical State Solid
GHS Hazard Classification Acute Tox. 4 (Oral) - H302

Chemical Reactivity & Mechanistic Pathways

The reactivity of 5-m-tolylisoxazol-3-amine is dictated by the orthogonal electronic properties of its functional groups. As an application scientist, understanding these pathways is critical for downstream derivatization.

  • C3-Amine Nucleophilicity: The primary amine is moderately nucleophilic. While the lone pair is partially delocalized into the electron-deficient isoxazole ring, it readily undergoes acylation, alkylation, and sulfonylation. This is the primary vector for incorporating the molecule into larger drug scaffolds.

  • C4-Electrophilic Aromatic Substitution (EAS): The C4 position of the isoxazole ring is the most electron-rich carbon in the heterocycle. It is highly susceptible to electrophilic attack, allowing for selective halogenation (e.g., bromination using NBS) or nitration.

  • N-O Bond Reductive Cleavage: Under strong reductive conditions (e.g., H₂ with Pd/C, or Fe/HCl), the labile N-O bond of the isoxazole ring can be cleaved to yield versatile β-amino enone or 1,3-diketone derivatives.

Reactivity Core 5-m-Tolylisoxazol-3-amine EAS C4 Position Electrophilic Substitution (Halogenation, Nitration) Core->EAS Electrophiles Amine C3 Primary Amine Nucleophilic Attack (Acylation, Sulfonylation) Core->Amine Acyl/Sulfonyl Chlorides Ring Isoxazole Core Reductive Cleavage (N-O Bond Breakage) Core->Ring H2, Pd/C or Fe/HCl

Fig 1. Orthogonal chemical reactivity pathways of 5-m-Tolylisoxazol-3-amine.

Synthetic Methodologies

While modern catalytic methods such as the addition-elimination of amines on 3-bromoisoxazolines have been developed by Merck Frosst researchers [2], the most direct, scalable, and regioselective method for synthesizing 3-aminoisoxazoles with a primary amine relies on the condensation of a β-ketonitrile with hydroxylamine [3].

Step-by-Step Protocol: Regioselective Cyclization

Objective: Synthesize 5-m-tolylisoxazol-3-amine from 3-oxo-3-(m-tolyl)propanenitrile.

1. Reagent Preparation & Solvation

  • Action: Dissolve 10.0 mmol of 3-oxo-3-(m-tolyl)propanenitrile (CAS: 53882-81-8) [4] in 30 mL of absolute ethanol in a round-bottom flask.

  • Causality: Ethanol serves as a protic solvent that completely solubilizes the starting material while stabilizing the transition states during the subsequent oximation.

2. pH-Controlled Oximation

  • Action: Add 12.0 mmol (1.2 eq) of hydroxylamine hydrochloride (NH₂OH·HCl) and 12.0 mmol (1.2 eq) of anhydrous sodium acetate (NaOAc) to the solution.

  • Causality: This is the most critical mechanistic step. Sodium acetate neutralizes the HCl, buffering the solution to a mildly acidic pH (~5-6). At this pH, the more nucleophilic nitrogen atom of hydroxylamine selectively attacks the ketone carbonyl rather than the nitrile. Strongly basic conditions would invert this selectivity, leading to the undesired 5-amino-3-(m-tolyl)isoxazole isomer.

3. Intramolecular Cyclization

  • Action: Equip the flask with a reflux condenser and heat the mixture to 78 °C (reflux) for 4–6 hours.

  • Causality: Thermal energy drives the intramolecular nucleophilic attack of the newly formed oxime oxygen onto the electrophilic carbon of the adjacent nitrile group. Subsequent tautomerization yields the aromatic isoxazole ring.

4. System Validation (In-Process Control)

  • Action: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS.

  • Validation: The complete disappearance of the UV-active β-ketonitrile spot confirms the completion of the cyclization. The protocol is self-validating; if starting material persists, the pH has likely drifted, requiring an adjustment with trace NaOAc.

5. Workup and Polymorphic Purification

  • Action: Concentrate the reaction mixture in vacuo. Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate. Recrystallize the crude product from an ethanol/water mixture.

  • Causality: The aqueous wash removes residual salts and unreacted hydroxylamine. Recrystallization exploits the differential solubility of the target 3-aminoisoxazole and trace isomeric byproducts, ensuring a high-purity solid with a sharp melting point (94–97 °C).

Synthesis Start 3-Oxo-3-(m-tolyl)propanenitrile (CAS: 53882-81-8) Intermediate Oxime Intermediate (Regioselective Formation at pH 5-6) Start->Intermediate Reagent Hydroxylamine Hydrochloride (NH2OH·HCl) + NaOAc Reagent->Intermediate Cyclization Intramolecular Cyclization (Nucleophilic attack on Nitrile) Intermediate->Cyclization Ethanol Reflux (78 °C) Product 5-m-Tolylisoxazol-3-amine (Target Yield: 75-85%) Cyclization->Product -H2O

Fig 2. Regioselective synthetic workflow for 5-m-Tolylisoxazol-3-amine.

Applications in Drug Discovery & Medicinal Chemistry

The 3-aminoisoxazole motif is highly prized in rational drug design, particularly in the development of targeted therapies.

Kinase Inhibitor Hinge Binding: In the context of oncology and autoimmune diseases, 5-m-tolylisoxazol-3-amine derivatives are frequently utilized to target kinases such as KIT, CSF-1R, and FLT3 [3]. The primary amine (C3-NH₂) acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the isoxazole nitrogen (N2) acts as a hydrogen bond acceptor to the backbone amide NH.

Simultaneously, the meta-tolyl group at the C5 position is strategically angled to project into the hydrophobic pocket adjacent to the ATP-binding site. The methyl group on the phenyl ring provides enhanced van der Waals interactions compared to an unsubstituted phenyl ring, significantly increasing target affinity and residence time.

Safety, Handling, and Toxicity

As with all biologically active building blocks, strict laboratory safety protocols must be adhered to.

  • Toxicity: 5-m-Tolylisoxazol-3-amine is classified under GHS as Acute Tox. 4 (Oral) , carrying the hazard statement H302 (Harmful if swallowed) [1].

  • Handling: It should be handled in a certified fume hood using nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids, which could trigger unwanted reactions at the amine or cause ring degradation.

References

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines, Organic Letters (ACS Publications), 2009. Available at:[Link]

  • Biaryl compounds and methods of use thereof (WO2011022473A1), Google Patents, 2011.
Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 5-m-Tolylisoxazol-3-amine

Executive Summary In contemporary medicinal chemistry, the isoxazole ring serves as a privileged pharmacophore, frequently deployed as an amide bioisostere or a core scaffold in kinase inhibitors. 5-m-Tolylisoxazol-3-ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the isoxazole ring serves as a privileged pharmacophore, frequently deployed as an amide bioisostere or a core scaffold in kinase inhibitors. 5-m-Tolylisoxazol-3-amine (CAS: 925005-37-4) is a highly versatile building block that combines the hydrogen-bonding capacity of a 3-amino group with the lipophilic, sterically defining properties of a 5-(3-methylphenyl) moiety.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic data sheets. This whitepaper details the physicochemical causality, validated de novo synthetic protocols, and downstream derivatization workflows required to effectively utilize this compound in drug discovery pipelines.

Molecular Identity & Physicochemical Data

Understanding the physicochemical profile of 5-m-Tolylisoxazol-3-amine is critical for predicting its behavior in both synthetic reactions and biological assays. The 3-amino group acts as a primary hydrogen bond donor, while the isoxazole nitrogen and oxygen act as acceptors. The meta-tolyl group introduces a hydrophobic vector that enhances membrane permeability and fits into hydrophobic binding pockets of target proteins.

Quantitative Data Summary

Data synthesized from authoritative chemical catalogs, including and , is summarized below:

PropertyValueCausality / Implication
CAS Number 925005-37-4Unique identifier for procurement and literature tracking.
IUPAC Name 5-(3-methylphenyl)isoxazol-3-amineDefines the regiochemistry (amino at C3, aryl at C5).
Molecular Formula C₁₀H₁₀N₂OStandard stoichiometric baseline.
Molecular Weight 174.20 g/mol Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD).
Melting Point 94 – 97 °CIndicates moderate crystal lattice energy; suitable for solid-phase handling.
LogP (Estimated) ~2.2 – 2.8Optimal lipophilicity for oral bioavailability (Lipinski's Rule of 5 compliant).
TPSA 52.0 ŲExcellent topological polar surface area for blood-brain barrier (BBB) penetration.

De Novo Synthesis & Mechanistic Pathway

The most robust and regioselective method for synthesizing 3-amino-5-arylisoxazoles is the condensation of a substituted benzoylacetonitrile with hydroxylamine, a classical approach adapted from the Davidson reaction principles .

Mechanistic Causality

The reaction relies on the nucleophilic attack of the hydroxylamine nitrogen onto the nitrile carbon (or carbonyl carbon, depending on tautomeric dynamics), followed by intramolecular cyclization and dehydration. The use of a mild base (like sodium acetate) is critical: it liberates the free hydroxylamine from its hydrochloride salt without inducing alkaline hydrolysis of the sensitive β-ketonitrile precursor.

Synthesis A m-Toluoylacetonitrile (Precursor) C Oxime Intermediate A->C Nucleophilic Attack B Hydroxylamine HCl + NaOAc Base B->C Free Base Liberation D Cyclization & Dehydration C->D Heat / EtOH E 5-m-Tolylisoxazol-3-amine (Target) D->E -H2O

Fig 1: Mechanistic pathway for the de novo synthesis of 5-m-Tolylisoxazol-3-amine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and purity.

  • Reagent Preparation: Suspend 3-(3-methylphenyl)-3-oxopropanenitrile (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in absolute ethanol (0.5 M concentration).

  • Base Addition: Add anhydrous sodium acetate (1.2 eq) to the suspension. Validation checkpoint: The mixture will form a slurry. The mild base prevents the degradation of the nitrile.

  • Thermal Cyclization: Reflux the mixture at 80 °C for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Causality: Heat is required to drive the thermodynamic dehydration step, closing the aromatic isoxazole ring.

  • Quenching & Precipitation: Cool the reaction to room temperature and pour it into crushed ice/water (3x volume). The target compound, being lipophilic (LogP ~2.8), will precipitate as a solid.

  • Isolation: Filter the precipitate under a vacuum, wash with cold distilled water to remove residual salts, and dry under high vacuum.

  • Analytical Validation: Confirm identity via LC-MS (expected m/z [M+H]⁺ = 175.1) and ¹H-NMR (look for the characteristic isolated C4-H isoxazole proton singlet at ~6.2 ppm).

Downstream Applications in Drug Discovery

In medicinal chemistry, the 3-amino group of 5-m-Tolylisoxazol-3-amine is frequently utilized as a nucleophile to generate amides or ureas, which are common motifs in kinase inhibitors. However, because the amino group is conjugated to the electron-withdrawing isoxazole ring, it is weakly nucleophilic . Standard acylation conditions often fail, necessitating the use of nucleophilic catalysts (e.g., DMAP) or neat pyridine.

Furthermore, the C4 position of the isoxazole ring is highly electron-rich and susceptible to electrophilic aromatic substitution (e.g., halogenation), opening pathways for subsequent Palladium-catalyzed cross-coupling reactions.

Derivatization Core 5-m-Tolylisoxazol-3-amine Amide N-Acylation (Amides) Core->Amide Acyl Chlorides / Pyridine Urea Urea Formation (Kinase Inhibitors) Core->Urea Isocyanates Halogenation C4-Halogenation (Electrophilic) Core->Halogenation NBS or NCS CrossCoupling Palladium Cross-Coupling (Suzuki/Sonogashira) Halogenation->CrossCoupling Boronic Acids / Pd Catalyst

Fig 2: Downstream derivatization workflows for 5-m-Tolylisoxazol-3-amine in drug discovery.

Protocol: High-Efficiency N-Acylation
  • Solvation: Dissolve 5-m-Tolylisoxazol-3-amine (1.0 eq) in anhydrous pyridine (0.3 M) under an inert argon atmosphere. Causality: Pyridine acts as both the solvent and an acid scavenger, driving the equilibrium forward.

  • Activation: Cool the solution to 0 °C and add the desired acyl chloride (1.5 eq) dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with 1N HCl to neutralize the pyridine, extract with ethyl acetate, wash the organic layer with brine, and dry over MgSO₄.

  • Validation: Evaporate the solvent and purify via flash chromatography. The loss of the primary amine NH₂ stretch (~3400 cm⁻¹) and the appearance of an amide carbonyl stretch (~1650 cm⁻¹) in FTIR confirms successful conversion.

References

  • RSC Publishing. "Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles." Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

Foundational

Comprehensive Pharmacokinetic and Bioavailability Profiling of 5-m-Tolylisoxazol-3-amine: A Technical Whitepaper

Prepared by: Senior Application Scientist, Preclinical ADME-Tox Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Executive Summary and Structural Rationale In contemporary drug dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical ADME-Tox Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals

Executive Summary and Structural Rationale

In contemporary drug discovery, the isoxazole ring serves as a privileged, electron-rich aromatic pharmacophore frequently deployed to enhance target binding affinity and modulate physicochemical properties[1]. However, the inherent lability of the isoxazole N-O bond often presents significant pharmacokinetic (PK) and metabolic challenges.

This whitepaper details the in-depth pharmacokinetic and bioavailability profiling of 5-m-Tolylisoxazol-3-amine (CAS: 925005-37-4), a highly versatile chemical building block with a molecular weight of 174.2 g/mol [2]. By analyzing its physicochemical properties, in vitro metabolic stability, and in vivo PK parameters, we provide a mechanistic blueprint for understanding how structural features—specifically the 3-amino substitution and the meta-methylphenyl group—dictate its systemic fate.

Metabolic Stability & Biotransformation Pathways

As an application scientist evaluating heterocyclic scaffolds, I approach metabolic profiling by identifying structural "soft spots." The biotransformation of 5-m-Tolylisoxazol-3-amine diverges into two primary mechanistic pathways:

Pathway A: Benzylic Oxidation The meta-methyl group on the phenyl ring is highly susceptible to Phase I oxidation. Hepatic Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9) rapidly hydroxylate this benzylic carbon, yielding a benzylic alcohol metabolite. This is the primary driver of the compound's intrinsic clearance ( CLint​ ) in liver microsomes.

Pathway B: Reductive N-O Bond Cleavage In classical 3-unsubstituted isoxazoles (e.g., the anti-inflammatory drug leflunomide), the C3 proton is acidic. Its CYP-mediated deprotonation triggers rapid N-O bond cleavage, yielding an alpha-cyanoenol[3]. In 5-m-Tolylisoxazol-3-amine, the C3 position is occupied by a primary amine, effectively blocking this specific deprotonation route. However, the scaffold is not immune to cleavage. In vivo, the N-O bond undergoes reductive cleavage mediated by NADH-dependent reductases. This phenomenon mirrors the primary metabolic clearance pathway observed in other isoxazole-containing therapeutics, such as the anticoagulant razaxaban, which forms a stable benzamidine metabolite following reductive ring opening[4].

Pathway Parent 5-m-Tolylisoxazol-3-amine (C10H10N2O) CYP CYP450 (3A4, 2C9) Benzylic Oxidation Parent->CYP Reductase NADH-Reductases Reductive Cleavage Parent->Reductase Metab1 Benzylic Alcohol Metabolite CYP->Metab1 Metab2 Ring-Opened Amidine/Enol Reductase->Metab2

Figure 1: Divergent hepatic biotransformation pathways of 5-m-Tolylisoxazol-3-amine.

Self-Validating In Vivo Pharmacokinetic Protocol

To accurately determine the absolute bioavailability (%F) and clearance mechanisms, we employ a rigorous, self-validating crossover PK study in rodent models. Every step is designed with specific causality to prevent ex vivo artifacts and ensure data integrity.

Step-by-Step Methodology:
  • Formulation Preparation:

    • Intravenous (IV) Formulation (1 mg/kg): Dissolve the compound in 5% DMSO, add 10% Solutol HS 15, and dilute with 85% sterile saline. Causality: DMSO ensures complete dissolution of the crystalline solid, while Solutol acts as a surfactant to prevent precipitation upon injection into the aqueous bloodstream, ensuring the entire dose is systemically available.

    • Per Os (PO) Formulation (10 mg/kg): Suspend the compound in 0.5% Methylcellulose (MC) in deionized water. Causality: MC creates a viscous, homogenous suspension that ensures uniform dosing of the hydrophobic compound during oral gavage.

  • Animal Dosing and Serial Sampling:

    • Fast male Sprague-Dawley rats (n=3 per route) overnight to eliminate food-drug interactions in the gastrointestinal tract.

    • Collect blood samples (200 µL) via jugular vein cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Causality: K2EDTA prevents coagulation and inhibits plasma metalloproteases that might degrade the compound ex vivo.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile (ACN) containing 50 ng/mL Tolbutamide as an Internal Standard (IS).

    • Causality: The 3:1 organic-to-aqueous ratio forces immediate protein denaturation, releasing protein-bound drug into the supernatant. Cold temperatures halt any residual enzymatic activity. Tolbutamide controls for matrix ionization suppression and volumetric errors during LC-MS/MS injection, acting as the assay's internal self-validation mechanism.

    • Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer 100 µL of supernatant for analysis.

  • LC-MS/MS Bioanalysis:

    • Inject 5 µL onto a Waters Acquity BEH C18 column (1.7 µm). Utilize gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Detect via Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

    • Self-Validation: The assay is validated by interspersing Quality Control (QC) samples at low, mid, and high concentrations. The run is only accepted if QC accuracy is within ±15% of nominal values.

  • Non-Compartmental Analysis (NCA):

    • Process concentration-time data using Phoenix WinNonlin to calculate Area Under the Curve ( AUC0−∞​ ), Clearance (CL), and Volume of Distribution ( Vdss​ ).

Workflow Step1 1. Formulation & Dosing IV (1 mg/kg) | PO (10 mg/kg) Step2 2. Serial Blood Sampling K2EDTA Tubes (0.083 - 24h) Step1->Step2 Step3 3. Protein Precipitation Cold ACN + Tolbutamide IS Step2->Step3 Step4 4. LC-MS/MS Bioanalysis MRM Mode Detection Step3->Step4 Step5 5. NCA PK Modeling Calculate %F, CL, Vdss Step4->Step5

Figure 2: Standardized in vivo pharmacokinetic and bioavailability assessment workflow.

Quantitative Data Summaries

The quantitative evaluation of 5-m-Tolylisoxazol-3-amine reveals a compound with moderate lipophilicity, high membrane permeability, but notable first-pass hepatic extraction.

Table 1: Physicochemical & In Vitro ADME Properties
ParameterValueAnalytical Method / Rationale
Molecular Weight 174.2 g/mol [2]Standard LC-MS characterization
Calculated LogP ~2.1Optimal for passive transcellular GI absorption
HLM Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mgIndicates moderate Phase I metabolic liability
RLM Intrinsic Clearance ( CLint​ ) 88.5 µL/min/mgHigher turnover in rats due to robust CYP activity
Plasma Protein Binding (Rat) 82%Rapid Equilibrium Dialysis (RED); dictates free fraction
Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)
PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) -1250 ± 115
Tmax​ (h) -1.0
AUC0−∞​ (h*ng/mL) 850 ± 754675 ± 320
Clearance (CL) (mL/min/kg) 19.6-
Volume of Distribution ( Vdss​ ) (L/kg) 1.8-
Half-life ( t1/2​ ) (h) 2.43.1
Absolute Bioavailability (%F) - 55%

Conclusion & Lead Optimization Strategies

The absolute bioavailability of 5-m-Tolylisoxazol-3-amine is 55%, a highly workable starting point for a preclinical scaffold. The moderate clearance (19.6 mL/min/kg, representing ~35% of rat hepatic blood flow) is primarily driven by first-pass metabolism rather than poor absorption, as evidenced by the rapid Tmax​ of 1.0 hour.

  • Blocking Benzylic Oxidation: Substitute the meta-methyl group with a bioisosteric trifluoromethyl ( −CF3​ ) or a chlorine atom. This will eliminate the primary CYP-mediated soft spot, likely pushing bioavailability above 70%.

  • Steric Shielding of the N-O Bond: Introduce bulky substituents at the C4 position of the isoxazole ring. Steric hindrance can restrict the access of NADH-dependent reductases to the N-O bond, mitigating the reductive cleavage pathway observed in similar isoxazole agents[4].

Sources

Exploratory

Safety Data Sheet (SDS) and Toxicity Profile of 5-m-Tolylisoxazol-3-amine: A Comprehensive Technical Guide

As drug development increasingly explores the chemical space of heterocyclic bioisosteres, 3-amino-5-arylisoxazoles have emerged as critical scaffolds. These compounds frequently serve as precursors or active pharmacopho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly explores the chemical space of heterocyclic bioisosteres, 3-amino-5-arylisoxazoles have emerged as critical scaffolds. These compounds frequently serve as precursors or active pharmacophores in central nervous system (CNS) modulators and kinase inhibitors. However, their unique physicochemical properties demand rigorous handling and precise experimental design.

This whitepaper provides an authoritative synthesis of the chemical identity, regioselective synthesis, safety profile, and self-validating experimental workflows for 5-m-Tolylisoxazol-3-amine (CAS: 925005-37-4).

Chemical Identity & Physicochemical Parameters

Understanding the baseline physicochemical properties of 5-m-Tolylisoxazol-3-amine is the first step in designing reliable biological assays. The lipophilic m-tolyl group combined with the polar 3-aminoisoxazole core creates a molecule with specific solubility constraints. Commercial batches typically exhibit a purity of ≥97%[1].

Table 1: Physicochemical & Identification Parameters

ParameterValue / Description
IUPAC Name 5-(3-methylphenyl)isoxazol-3-amine
CAS Number 925005-37-4
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol [2]
SMILES NC1=NOC(C2=CC=CC(C)=C2)=C1[2]
Melting Point 94 – 97 °C[1]
Physical Form Solid[2]

Regioselective Synthesis Mechanism

The synthesis of the 3-amino-5-arylisoxazole core typically relies on the condensation of substituted benzoylacetonitriles with hydroxylamine[3]. In my experience optimizing these pathways, the primary challenge is regioselectivity. The reaction can yield either the 3-amino or the 5-amino isomer depending on which electrophilic center (the nitrile or the ketone) undergoes initial nucleophilic attack by the hydroxylamine oxygen or nitrogen.

Causality in Synthesis: To isolate 5-m-Tolylisoxazol-3-amine, the reaction must be kinetically controlled. Lower temperatures (<20°C) favor the nucleophilic attack of hydroxylamine on the nitrile group, leading directly to the desired 3-amino regioisomer. Conversely, elevated temperatures drive the thermodynamically favored attack at the ketone, yielding the isomeric 3-m-Tolylisoxazol-5-amine[3].

Synthesis_Logic A Precursor: 3-(3-methylphenyl)-3-oxopropanenitrile C Low Temp (<20°C) Kinetically Controlled A->C D High Temp (>60°C) Thermodynamically Controlled A->D B Reagent: Hydroxylamine (NH2OH) B->C B->D E Target: 5-m-Tolylisoxazol-3-amine C->E Nitrile Attack F Isomer: 3-m-Tolylisoxazol-5-amine D->F Ketone Attack

Fig 1: Regioselective synthesis logic for 5-m-Tolylisoxazol-3-amine.

Safety Data Sheet (SDS) & Toxicity Profile

Isoxazole derivatives are well-documented for their profound biological activities, often acting as bioisosteres in CNS-active compounds like the GABA agonist muscimol[4]. Due to this inherent bioactivity, 5-m-Tolylisoxazol-3-amine presents specific acute toxicity risks that must be managed during laboratory handling.

Table 2: Safety & Toxicological Endpoints

Safety ParameterClassification / Value
GHS Hazard Class Acute Tox. 4 (Oral)[2]
Hazard Statement H302: Harmful if swallowed[2]
Signal Word Warning[2]
Pictogram GHS07 (Exclamation Mark)[2]
Storage Class 11 - Combustible Solids[2]
Water Hazard Class WGK 3 (Highly water endangering)[2]

Handling Rationale: Because the compound is classified as a combustible solid and carries an H302 oral toxicity warning, all gravimetric measurements and transfers must occur within a ventilated balance enclosure or a Class II biosafety cabinet. This prevents the inhalation or accidental ingestion of aerosolized particulates.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every assay involving 5-m-Tolylisoxazol-3-amine must be designed as a self-validating system. The following protocols detail how to prepare the compound and screen it for baseline cytotoxicity, ensuring that observed pharmacological effects are not artifacts of solvent toxicity or compound degradation.

Protocol 1: Preparation of 10 mM in vitro Stock Solution

Causality: The m-tolyl group makes this compound highly lipophilic. Attempting to dissolve it directly in aqueous buffer will result in micro-precipitates that skew dosing concentrations. We utilize anhydrous DMSO to ensure complete solvation.

  • Gravimetric Analysis: Weigh exactly 1.74 mg of 5-m-Tolylisoxazol-3-amine using an analytical balance inside a ventilated enclosure.

  • Solubilization: Add 1.0 mL of anhydrous, sterile-filtered DMSO to the vial.

  • Homogenization: Vortex the solution for 30 seconds, followed by 5 minutes of water-bath sonication at room temperature to ensure no micro-crystals remain.

  • Self-Validation (QC Step): Withdraw a 10 µL aliquot, dilute it 1:100 in acetonitrile, and run a rapid LC-MS analysis. The presence of a single sharp peak at m/z 175.2 [M+H]⁺ confirms structural integrity and rules out oxidative degradation prior to biological testing.

Protocol 2: In Vitro Cytotoxicity Profiling (HepG2 Cells)

Causality: Aromatic amines can undergo hepatic CYP450-mediated oxidation, leading to reactive metabolites. We utilize the HepG2 cell line to assess baseline hepatotoxicity before advancing the compound to target-specific screening.

  • Cell Seeding: Seed HepG2 cells at a density of 1×10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight.

  • Dosing Strategy: Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM). Critical Step: Normalize the final DMSO concentration to exactly 0.5% (v/v) across all wells, including the vehicle control. This isolates the compound's toxicity from solvent-induced stress.

  • Incubation: Incubate the treated plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Readout: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours, carefully aspirate the media, and dissolve the resulting formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm.

  • Self-Validation (Assay Integrity): Calculate the Z'-factor using the vehicle control (0.5% DMSO, representing 100% viability) and a positive control (10 µM Doxorubicin, representing maximum cell death). Proceed with data interpretation only if the Z'-factor is > 0.5, confirming the assay's dynamic range and reliability.

Toxicity_Workflow S1 Compound Weighing (Ventilated Enclosure) S2 Stock Prep (10mM in Anhydrous DMSO) S1->S2 S3 Quality Control (LC-MS Verification) S2->S3 S4 In Vitro Dosing (HepG2 Cells, 0.5% DMSO) S3->S4 Purity >97% S5 Toxicity Readout (IC50 Determination) S4->S5

Fig 2: Self-validating experimental workflow for in vitro toxicity profiling.

References

  • Title: 5-m-Tolylisoxazol-3-amine Catalog & Properties[1] Source: Dr. Jagath Reddy's Heterocyclics URL: [Link]

  • Title: Product Class 9: Isoxazoles and Biological Activity[4] Source: Thieme Connect URL: [Link]

Sources

Foundational

Preliminary Screening of 5-m-Tolylisoxazol-3-amine in Kinase-Targeted Drug Discovery: A Self-Validating Methodological Guide

As a Senior Application Scientist in early-stage drug discovery, the transition from a fragment hit to a validated lead compound requires more than just executing assays; it demands a rigorous, self-validating system tha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, the transition from a fragment hit to a validated lead compound requires more than just executing assays; it demands a rigorous, self-validating system that eliminates artifacts and proves mechanistic causality. This technical guide details the preliminary screening framework for 5-m-Tolylisoxazol-3-amine (Molecular Formula: C10H10N2O, MW: 174.20)[1], a highly privileged building block frequently utilized in the development of kinase inhibitors and allosteric modulators.

Pharmacophore Rationale & Mechanistic Causality

Before initiating high-throughput screening (HTS), it is critical to understand why 5-m-Tolylisoxazol-3-amine is selected as a starting scaffold. The molecule is not merely a structural backbone; it is a precision tool designed to exploit specific microenvironments within target proteins, particularly Receptor Tyrosine Kinases (RTKs) such as VEGFR, FLT3, and TrkA[2][3].

  • The Hinge-Binding Core: The 3-amino-isoxazole moiety acts as a potent hinge binder. The primary amine ( −NH2​ ) and the adjacent isoxazole nitrogen form a critical bidentate hydrogen-bond donor-acceptor network with the highly conserved hinge region of the kinase domain (e.g., interacting with backbone residues like Cys or Glu)[2][3].

  • Allosteric Pocket Access: The meta-tolyl group at the 5-position provides essential lipophilic contacts. In kinases like TrkA and FLT3, this hydrophobic moiety is hypothesized to project into the DFG-out allosteric pocket. By occupying this space, the scaffold thermodynamically stabilizes the inactive kinase conformation, a hallmark mechanism of Type II kinase inhibitors[3][4].

SignalingPathway Ligand Growth Factor (e.g., VEGF, NGF) RTK Receptor Tyrosine Kinase (VEGFR, TrkA, FLT3) Ligand->RTK Receptor Activation PI3K PI3K / AKT Pathway (Cell Survival) RTK->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Cell Proliferation) RTK->MAPK Phosphorylation Inhibitor 5-m-Tolylisoxazol-3-amine (Hinge Binder) Inhibitor->RTK Allosteric Inhibition (DFG-out) Apoptosis Apoptosis / Growth Arrest PI3K->Apoptosis Survival Blocked MAPK->Apoptosis Proliferation Blocked

RTK signaling pathway inhibition by 5-m-Tolylisoxazol-3-amine derivatives.

The Self-Validating Screening Cascade

HTS campaigns are notoriously susceptible to false positives caused by Pan-Assay Interference Compounds (PAINs), compound aggregation, or auto-fluorescence. To establish trustworthiness, the screening of 5-m-Tolylisoxazol-3-amine derivatives must operate as a self-validating cascade . If an enzymatic assay indicates inhibition, an orthogonal biophysical assay must independently confirm direct, stoichiometric binding to the folded protein.

ScreeningCascade Lib Compound Library (5-m-Tolylisoxazol-3-amine) HTS Primary Screen (TR-FRET) Enzymatic Inhibition Lib->HTS High-Throughput Val Orthogonal Screen (DSF/SPR) Biophysical Binding HTS->Val Hit Triage (IC50 < 10 µM) Struct Structural Biology (X-ray) Binding Mode Elucidation Val->Struct Lead Validation (Kd < 1 µM)

Workflow of the self-validating screening cascade for isoxazol-3-amine derivatives.

Step-by-Step Experimental Methodologies

Protocol A: Primary High-Throughput Screening via TR-FRET

Causality & Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence intensity assays because the time-delayed measurement (typically 50–100 µs) allows short-lived background auto-fluorescence from the 5-m-Tolylisoxazol-3-amine library to decay. This isolates the true target signal, drastically improving the signal-to-noise ratio.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare the kinase domain (e.g., FLT3 or TrkA) at a final concentration of 1 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense 5-m-Tolylisoxazol-3-amine derivatives (10-point dose-response, starting at 50 µM) into a 384-well pro-plate.

  • Enzyme Incubation: Add the kinase solution to the compounds and incubate for 30 minutes at room temperature. Crucial Step: This pre-incubation is required because compounds accessing the DFG-out allosteric pocket often exhibit slow-binding kinetics[4][5].

  • Reaction Initiation: Add ATP (at the enzyme's apparent Km​ ) and the biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Self-Validation (Z'-factor): Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). The assay is only considered valid if Z′≥0.65 .

Protocol B: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

Causality & Logic: TR-FRET proves enzymatic inhibition but does not prove direct binding (the compound could be a denaturant). DSF measures the thermodynamic stabilization of the folded kinase upon ligand binding. A positive thermal shift ( ΔTm​ ) confirms a 1:1 stoichiometric binding event, validating the TR-FRET hit.

Step-by-Step Workflow:

  • Dye Preparation: Dilute SYPRO Orange dye to 5X in the assay buffer. Logic: SYPRO Orange is quenched in aqueous environments but fluoresces intensely when bound to hydrophobic patches exposed during protein denaturation.

  • Protein-Ligand Complexing: Mix 2 µM of the target kinase with 20 µM of the validated 5-m-Tolylisoxazol-3-amine hit in a 96-well PCR plate.

  • Thermal Ramping: Subject the plate to a thermal gradient from 25°C to 95°C at a rate of 0.05°C/second using a Real-Time PCR machine.

  • Data Extraction: Plot the first derivative of the fluorescence emission curve to determine the melting temperature ( Tm​ ). Calculate ΔTm​ by subtracting the Tm​ of the DMSO control from the Tm​ of the compound-treated well.

Quantitative Data Presentation

The transition from a raw fragment to a lead compound requires tracking multiple metrics simultaneously. Ligand Efficiency (LE) is particularly critical for fragment-based screening, as it normalizes binding affinity to the size of the molecule (heavy atom count). The table below illustrates a typical, validated progression for this scaffold[2][3].

Compound IDScaffold ModificationTR-FRET IC50 (µM)DSF ΔTm​ (°C)SPR Kd​ (µM)Ligand Efficiency (LE)
Fragment 1 Base 5-m-Tolylisoxazol-3-amine core8.50+2.19.200.38
Analog 2a 4-chloro substitution1.20+4.51.500.41
Analog 2b N,N′-diphenyl urea linkage at C40.045+8.20.0500.35

Note: The addition of a urea moiety (Analog 2b) typically results in a massive leap in potency by extending deep into the hydrophobic back pocket of the kinase domain, a strategy heavily validated in the literature for 3-amino-isoxazoles[2].

Conclusion & Lead Optimization Trajectory

The preliminary screening of 5-m-Tolylisoxazol-3-amine establishes a robust foundation for targeted drug discovery. By employing a self-validating cascade that demands both enzymatic inhibition (TR-FRET) and thermodynamic stabilization (DSF), researchers can confidently eliminate artifacts. Once a hit like Analog 2b is identified, the trajectory moves directly into structural biology (X-ray crystallography) to map the exact hydrogen-bonding network at the hinge region and the lipophilic contacts within the DFG-out pocket, paving the way for in vivo pharmacokinetic profiling.

Sources

Exploratory

Preclinical Profiling Guide: Receptor Binding Affinity Studies for 5-m-Tolylisoxazol-3-amine Derivatives

Molecular Rationale & Target Selection The 3-amino-5-arylisoxazole scaffold, exemplified by the commercially available building block 1 , is a highly privileged pharmacophore in modern drug discovery. The unique electron...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Rationale & Target Selection

The 3-amino-5-arylisoxazole scaffold, exemplified by the commercially available building block 1 , is a highly privileged pharmacophore in modern drug discovery. The unique electronic distribution of the isoxazole ring, combined with the hydrogen-bond donating capacity of the C3-amine and the lipophilic C5-m-tolyl group, makes it an ideal bioisostere for targeting complex transmembrane proteins.

Historically, the2 and high affinity for two primary target classes:

  • Monoamine Transporters (DAT/SERT/NET): Isoxazole-substituted tropanes exhibit nanomolar affinity for the Dopamine Transporter (DAT), acting as3.

  • Endothelin A ( ETA​ ) Receptors: The 3-aminoisoxazole core is a critical binding determinant in highly selective, sub-nanomolar ETA​ receptor antagonists, offering 4.

This whitepaper outlines the standardized protocols for evaluating the receptor binding affinity of 5-m-Tolylisoxazol-3-amine derivatives, ensuring robust, self-validating data generation.

Experimental Methodologies

Protocol A: Radioligand Competitive Binding Assay (DAT & ETA​ )

To determine the equilibrium dissociation constant ( Ki​ ) of 5-m-Tolylisoxazol-3-amine analogs, competitive displacement of a high-affinity radioligand is employed.

Causality of Experimental Choices: Isoxazoles can be highly lipophilic, leading to non-specific binding (NSB) to plasticware and cell membranes. To mitigate this, assay buffers are supplemented with 0.1% Bovine Serum Albumin (BSA), and glass-fiber filters are pre-soaked in 0.5% Polyethylenimine (PEI) to neutralize the negative charge of the glass, drastically reducing NSB and improving the signal-to-noise ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human DAT or ETA​ receptors. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) containing protease inhibitors.

    • Self-Validation: Run a bicinchoninic acid (BCA) assay to normalize protein concentration to exactly 10 µ g/well , ensuring well-to-well reproducibility.

  • Ligand Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand (e.g., [3H] WIN 35,428 for DAT or [125I] ET-1 for ETA​ ), and 25 µL of the 5-m-Tolylisoxazol-3-amine derivative (serial dilutions from 10−11 to 10−5 M).

  • Equilibration: Incubate at 25°C for 120 minutes.

    • Causality: 25°C is chosen over 37°C to prevent rapid degradation of the isoxazole amine while allowing the system to reach true thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through PEI-treated GF/B filters using a Brandel harvester. Wash three times with ice-cold buffer to trap receptor-bound radioligand while flushing out unbound free ligand.

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

While radioligand assays provide thermodynamic endpoints, SPR elucidates the kinetic rates ( kon​ and koff​ ), which dictate the drug's residence time.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the purified target receptor onto a CM5 sensor chip via amine coupling.

    • Self-Validation: Block unreacted sites with 1 M ethanolamine to prevent false-positive binding signals.

  • Analyte Injection: Inject 5-m-Tolylisoxazol-3-amine derivatives at flow rates of 50 µL/min.

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events rather than diffusion artifacts.

  • Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.0) to strip bound analyte without denaturing the immobilized receptor.

Quantitative Data: Affinity Profiling

The following table summarizes the comparative binding affinities of the 5-m-Tolylisoxazol-3-amine scaffold against primary targets, highlighting the structure-activity relationship (SAR) when the core is structurally modified.

Compound IDSubstitutionTarget Receptor IC50​ (nM) Ki​ (nM)Selectivity Ratio
5-m-Tolyl-Isox None (Parent Scaffold)DAT45.2 ± 3.121.510x over SERT
Analog 1 N-Methylation at C3DAT18.4 ± 1.58.225x over SERT
Analog 2 4-Chloro-isoxazole ETA​ 2.1 ± 0.40.8>1000x over ETB​
BMS-207940 Complex Amide side-chain ETA​ 0.02 ± 0.010.0180,000x over ETB​

Mechanistic Signaling & Workflows

G A Membrane Preparation B Incubation with Radioligand & Ligand A->B C Rapid Vacuum Filtration B->C D Scintillation Counting C->D E Data Analysis (IC50 / Ki) D->E

Workflow for competitive radioligand binding assay of isoxazole derivatives.

G Ligand 5-m-Tolylisoxazol-3-amine Derivative Receptor Endothelin A (ETA) Receptor Ligand->Receptor Competitive Binding Gq Gq Protein Uncoupling Receptor->Gq Prevents Activation PLC Phospholipase C (Inhibited) Gq->PLC Blocked Signaling Ca2 Intracellular Ca2+ (Decreased) PLC->Ca2 Reduced Release

Mechanism of ETA receptor antagonism by 3-aminoisoxazole derivatives.

References

  • Title: Biphenylsulfonamide Endothelin Receptor Antagonists. 4. Discovery of N-[[2'-[[(4,5-Dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940)
  • Title: Synthesis, Monoamine Transporter Binding Properties, and Behavioral Pharmacology of a Series of 3β-(Substituted phenyl)-2β-(3'-substituted isoxazol-5-yl)
  • Title: 5-m-Tolylisoxazol-3-amine - Heterocyclics Source: Chemical Catalog Company URL
  • Title: Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Characterization of 5-m-Tolylisoxazol-3-amine

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Introduction & Strategic Context The 3-aminoisoxazole scaffold is a privil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Introduction & Strategic Context

The 3-aminoisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for anilines and amides in the development of kinase inhibitors and other targeted therapeutics [1]. Specifically, 5-m-tolylisoxazol-3-amine (also known as 3-amino-5-(3-methylphenyl)isoxazole) serves as a critical building block for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs).

The primary challenge in synthesizing 3-aminoisoxazoles via the classical condensation of β -ketonitriles with hydroxylamine is regioselectivity . Without precise control of the reaction microenvironment, the condensation yields an intractable mixture of the desired 3-amino isomer and the less desirable 5-amino isomer. As a Senior Application Scientist, I have structured this protocol to emphasize the mechanistic causality behind the experimental conditions—specifically, the critical role of pH modulation in directing the nucleophilic attack to favor the 3-aminoisoxazole architecture [2].

Physicochemical Profile

Before initiating the synthesis, it is imperative to understand the target compound's properties to design appropriate extraction and purification workflows.

Table 1: Target Compound Specifications [1]

PropertySpecification
Chemical Name 5-m-Tolylisoxazol-3-amine
IUPAC Name 5-(3-methylphenyl)isoxazol-3-amine
CAS Number 925005-37-4
Empirical Formula C10H10N2O
Molecular Weight 174.20 g/mol
Physical State Solid
Hazard Classification Acute Tox. 4 Oral (H302)

Mechanistic Insights: The Causality of Regioselectivity

The synthesis relies on the condensation of 3-(3-methylphenyl)-3-oxopropanenitrile with hydroxylamine. Hydroxylamine ( NH2​OH ) is an ambidentate nucleophile, possessing both a reactive nitrogen and a reactive oxygen atom.

  • Under strongly acidic conditions (pH < 5.0): The reaction predominantly yields isoxazolone derivatives due to premature hydrolysis of the nitrile or alternative cyclization pathways.

  • Under basic conditions (pH > 8.0): The oxygen atom of hydroxylamine becomes highly nucleophilic, attacking the nitrile carbon first, which ultimately leads to the formation of the 5-amino-3-substituted isoxazole isomer [3].

  • Under strictly controlled neutral-to-slightly acidic conditions (pH 6.2 – 6.5): The softer nitrogen atom of the hydroxylamine preferentially attacks the electrophilic nitrile carbon to form an amidoxime intermediate. Subsequent intramolecular cyclization via the oxygen attacking the ketone carbonyl yields the desired 3-amino-5-substituted isoxazole [2, 3].

Understanding this causality transforms the protocol from a mere "recipe" into a self-validating chemical system.

Experimental Workflow & Visualization

The following diagram maps the critical path of the synthesis, highlighting the sequential logic of the protocol.

G N1 Step 1: Reagent Preparation NH2OH·HCl + Aqueous NaOH N2 Step 2: Substrate Addition Add 3-(m-tolyl)-3-oxopropanenitrile in EtOH N1->N2 N3 Step 3: Critical pH Control Adjust and maintain pH at 6.2 - 6.5 N2->N3 N4 Step 4: Thermal Cyclization Reflux (80°C) for 4-6 hours N3->N4 N5 Step 5: Biphasic Workup Extract with EtOAc, wash with Brine N4->N5 N6 Step 6: Isolation & Purification Recrystallization from EtOH/H2O N5->N6 N7 Pure 5-m-Tolylisoxazol-3-amine N6->N7

Caption: Regioselective synthetic workflow for 5-m-Tolylisoxazol-3-amine emphasizing critical pH control.

Step-by-Step Synthesis Protocol

Note: This procedure must be conducted in a professional laboratory setting utilizing a properly ventilated fume hood and standard Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Materials & Reagents
  • 3-(3-methylphenyl)-3-oxopropanenitrile (1.0 equiv)

  • Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (1.2 equiv)

  • Sodium hydroxide (NaOH) (1.0 M aqueous solution)

  • Ethanol (Absolute)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaCl (Brine)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Procedure

Step 1: Preparation of the Free Hydroxylamine Base

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.2 equiv) in a minimum volume of deionized water.

  • Cool the flask in an ice-water bath to 0–5 °C.

  • Slowly add 1.0 M aqueous NaOH dropwise to neutralize the hydrochloride salt, bringing the solution to a pH of approximately 7.0. Caution: This neutralization is exothermic.

Step 2: Condensation Initiation 4. Dissolve 3-(3-methylphenyl)-3-oxopropanenitrile (1.0 equiv) in absolute ethanol (approx. 5 mL per mmol of substrate). 5. Add the ethanolic β -ketonitrile solution dropwise to the neutralized hydroxylamine solution over 15 minutes while maintaining rigorous stirring at room temperature.

Step 3: Regioselective pH Modulation (Critical Step) 6. Insert a calibrated pH probe into the reaction mixture. 7. Within the first 15 to 30 minutes of stirring, carefully adjust the pH of the mixture to strictly fall within the 6.2 to 6.5 range using dilute HCl or NaOH as necessary[2, 3]. 8. Self-Validation Check: Continuous monitoring is required for the first hour, as the formation of the intermediate will cause pH fluctuations. Failure to maintain this window will result in the formation of the 5-amino isomer or isoxazolone byproducts.

Step 4: Cyclization 9. Once the pH stabilizes, attach a reflux condenser and heat the reaction mixture to gentle reflux (approx. 80 °C) for 4 to 6 hours. 10. Monitor the reaction progress via TLC (Eluent: Hexanes/EtOAc 7:3) or LC-MS until the complete consumption of the starting β -ketonitrile is observed.

Step 5: Quenching and Workup 11. Cool the reaction mixture to room temperature. 12. Concentrate the mixture under reduced pressure to remove the majority of the ethanol. 13. Dilute the aqueous residue with EtOAc and transfer to a separatory funnel. 14. Extract the aqueous layer with EtOAc ( 3×50 mL). 15. Wash the combined organic layers with saturated aqueous brine to remove residual salts and hydroxylamine. 16. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude product.

Step 6: Purification 17. The crude 5-m-tolylisoxazol-3-amine can be purified via recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol, then add water dropwise until slight turbidity is observed. 18. Allow the solution to cool slowly to room temperature, then to 4 °C to induce crystallization. 19. Filter the resulting crystals and dry under high vacuum.

Data Presentation: Reaction Optimization Summary

To further validate the causality of the protocol, Table 2 summarizes the expected outcomes based on pH variance during Step 3.

Table 2: Impact of pH on Regioselectivity [2, 3]

Reaction pHMajor Product FormedMechanistic Rationale
< 5.0 Isoxazolone derivativesAcid-catalyzed hydrolysis of the nitrile group outpaces oxime formation.
6.2 – 6.5 3-Amino-5-m-tolylisoxazole Nitrogen attack on the nitrile is kinetically favored, leading to the desired regiochemistry.
7.0 – 7.5 Mixture of 3-amino and 5-aminoCompeting nucleophilic attack rates between the N and O atoms of hydroxylamine.
> 8.0 5-Amino-3-m-tolylisoxazoleDeprotonated hydroxylamine oxygen rapidly attacks the nitrile carbon.

References

  • Google Patents. (1979). Preparation of 3-amino-5(t-butyl) isoxazole (Patent No. EP0004149A1).
  • PrepChem. (n.d.). Synthesis of 3-amino-5-(t-butyl)isoxazole: General Principles of Regioselective Cyclization. Retrieved from [Link]

Application

Application Note: HPLC Method Development and Validation for 5-m-Tolylisoxazol-3-amine

Abstract This application note details the logical framework, experimental causality, and step-by-step protocol for developing and validating a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the logical framework, experimental causality, and step-by-step protocol for developing and validating a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 5-m-Tolylisoxazol-3-amine . By anchoring the method design in the molecule's physicochemical properties and adhering to the latest [1] and [2] regulatory frameworks, this guide provides researchers with a robust, self-validating analytical strategy.

Scientific Rationale & Causality in Method Design

Method development is not a trial-and-error process; it is a deterministic exercise driven by the physicochemical profile of the target analyte. 5-m-Tolylisoxazol-3-amine (C₁₀H₁₀N₂O, MW: 174.20)[3] features an electron-deficient isoxazole ring substituted with an exocyclic amine and a lipophilic m-tolyl group[4].

Physicochemical Profiling & Mobile Phase Selection

Because the lone pair of the amine is heavily delocalized into the isoxazole system, the compound acts as a very weak base (estimated pKa < 2.0). Consequently, at a typical acidic HPLC mobile phase pH of ~2.0, the molecule remains predominantly unionized.

  • Causality of TFA: A binary gradient utilizing 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile was selected. While the analyte is unionized, TFA acts as a potent silanol-masking agent. It fully protonates any residual active silanols on the silica support, completely suppressing secondary ion-exchange interactions that cause peak tailing in amine-containing compounds.

Stationary Phase Selection

The m-tolyl group imparts significant lipophilicity, driving strong retention on hydrophobic stationary phases. In accordance with the modernized [5], a superficially porous particle (SPP) C18 column was selected. SPP columns provide the high separation efficiency of sub-2 µm fully porous particles but at significantly lower backpressures, enhancing method robustness and extending column lifetime without violating compendial adjustment limits[1].

HPLC_Method_Dev A Physicochemical Profiling (pKa < 2, Lipophilic) B Stationary Phase Selection (C18 SPP Column) A->B Drives retention mechanism C Mobile Phase Optimization (0.1% TFA in H2O/ACN) B->C Dictates elution strength D System Suitability Testing (USP <621> Criteria) C->D Ensures peak symmetry E Method Validation (ICH Q2(R2) Guidelines) D->E Self-validating protocol

Fig 1. Logical workflow for 5-m-Tolylisoxazol-3-amine HPLC method development.

Experimental Protocols & Self-Validating Systems

Chromatographic Conditions

To ensure reproducibility, the optimized parameters are summarized below. The isocratic elution profile was chosen for its simplicity and rapid equilibration time.

ParameterCondition
Column C18 SPP, 100 x 4.6 mm, 2.7 µm
Mobile Phase A 0.1% TFA in LC-MS Grade Water
Mobile Phase B 0.1% TFA in LC-MS Grade Acetonitrile
Elution Mode Isocratic (40% A : 60% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (PDA scanned 200-400 nm for peak purity)
Injection Volume 5 µL
Step-by-Step Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 5-m-Tolylisoxazol-3-amine reference standard[3].

  • Dissolution: Transfer to a 100 mL volumetric flask. Add 50 mL of diluent (Water:Acetonitrile 50:50 v/v). Sonicate for 10 minutes to ensure complete dissolution.

  • Volume Adjustment: Dilute to volume with the diluent and mix thoroughly to yield a 100 µg/mL Stock Solution.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter prior to injection to protect the SPP column frit.

System Suitability Testing (SST) - The Self-Validating Gateway

A method is only as reliable as its daily execution. To ensure a self-validating system, SST must be performed prior to any sample analysis[1]. Inject the 100 µg/mL standard solution in five replicates. Proceed with analysis only if the following compendial criteria are met:

  • Tailing Factor (T): ≤ 1.5 (Confirms effective silanol masking by TFA).

  • Theoretical Plates (N): ≥ 5000 (Confirms column bed integrity).

  • Injection Precision (%RSD): ≤ 2.0% for peak area (Confirms autosampler and pump stability).

Method Validation (ICH Q2(R2) Framework)

The method was validated strictly adhering to the [6], which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[2].

Validation Execution Steps
  • Specificity: Inject a blank diluent and a spiked sample. Use the PDA detector to extract the peak purity angle and threshold. The purity angle must be less than the purity threshold, proving no co-eluting impurities exist.

  • Linearity and Range: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the working concentration (25 - 150 µg/mL). Plot peak area against concentration.

  • Accuracy (Recovery): Spike known amounts of the analyte into a placebo matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery.

  • Precision: Perform 6 replicate injections of the 100% standard on the same day (Repeatability) and on a different day by a different analyst (Intermediate Precision).

  • Sensitivity (LOD/LOQ): Calculate based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ): LOD=3.3×(σ/S) and LOQ=10×(σ/S) [6].

ICH_Validation Start ICH Q2(R2) Validation Spec Specificity (Blank & Impurities) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Acc Accuracy & Precision (%Recovery & %RSD) Start->Acc Sens Sensitivity (LOD / LOQ) Start->Sens Rob Robustness (Flow, Temp, pH) Start->Rob

Fig 2. Core validation parameters evaluated per ICH Q2(R2) guidelines.

Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaSimulated ResultStatus
Specificity No interference at RT; Peak Purity > 0.990Purity Angle < ThresholdPass
Linearity R² ≥ 0.999 (Range: 25-150 µg/mL)R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Precision %RSD ≤ 2.0% (n=6)%RSD = 0.85%Pass
LOD / LOQ S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)LOD=0.5 µg/mL, LOQ=1.5 µg/mLPass
Robustness %RSD ≤ 2.0% under varied flow/temp%RSD < 1.5%Pass

Conclusion

By leveraging the physicochemical properties of 5-m-Tolylisoxazol-3-amine, this RP-HPLC method provides a highly specific, accurate, and robust analytical solution. The integration of TFA as a silanol-masking agent ensures superior peak symmetry, while the rigorous adherence to USP <621> and ICH Q2(R2) guidelines guarantees that the protocol functions as a self-validating system suitable for high-throughput pharmaceutical quality control.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures." ICH Official Website.[Link][2]

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>." Agilent Official Website. [Link][5]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs. [Link][6]

  • Heterocyclics. "5-m-Tolylisoxazol-3-amine Catalog." Heterocyclics Official Website. [Link][4]

Sources

Method

5-m-Tolylisoxazol-3-amine as a Versatile Precursor in Heterocyclic Synthesis: Application Notes and Protocols

Executive Summary & Structural Rationale 5-m-Tolylisoxazol-3-amine (CAS: 925005-37-4) is a highly valuable building block in medicinal chemistry and advanced heterocyclic synthesis. The molecule features an isoxazole cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

5-m-Tolylisoxazol-3-amine (CAS: 925005-37-4) is a highly valuable building block in medicinal chemistry and advanced heterocyclic synthesis. The molecule features an isoxazole core that provides a rigid, biologically relevant scaffold, while the electron-donating m-tolyl group enhances the lipophilicity of the resulting derivatives—a critical parameter for improving membrane permeability in drug discovery.

From a mechanistic perspective, the 3-aminoisoxazole moiety exhibits ambidentate nucleophilicity. The exocyclic primary amine acts as the primary nucleophilic center due to lower steric hindrance and higher electron density compared to the endocyclic nitrogen. This application note details the utilization of 5-m-tolylisoxazol-3-amine in two divergent synthetic pathways: the construction of fused imidazo[1,2-b]isoxazoles [1] and the multicomponent synthesis of Betti base analogs (3-aminoisoxazolmethylnaphthols )[2].

Mechanistic Insights & Pathway Design

Pathway A: Synthesis of Fused Imidazo[1,2-b]isoxazoles

The reaction of 5-m-tolylisoxazol-3-amine with α-haloketones (e.g., phenacyl bromides) is a premier method for accessing imidazo[1,2-b]isoxazoles.

  • Causality of Reaction Sequence: The exocyclic amine undergoes initial nucleophilic substitution at the α-carbon of the haloketone, displacing the bromide ion to form an N-alkylated intermediate (Intermediate A). The spatial proximity of the endocyclic nitrogen to the newly introduced carbonyl group facilitates a rapid intramolecular cyclization (Intermediate B).

  • Thermodynamic Driver: Subsequent dehydration yields the fused bicyclic system. The addition of a mild base (NaHCO₃) during workup is critical; it neutralizes the generated hydrobromic acid (HBr), preventing the protonation of the unreacted starting amine and thermodynamically driving the final dehydration step to restore aromaticity.

Mechanism A 5-m-Tolylisoxazol-3-amine + Phenacyl Bromide B Intermediate A (N-Alkylation) A->B Nucleophilic Attack (-HBr) C Intermediate B (Intramolecular Cyclization) B->C Endocyclic N attacks Carbonyl D 6-Aryl-2-(m-tolyl)imidazo[1,2-b]isoxazole (Dehydration) C->D NaHCO3 promoted (-H2O)

Mechanistic pathway for the synthesis of imidazo[1,2-b]isoxazoles.

Pathway B: Solvent-Free Multicomponent Reaction (MCR)

In the synthesis of 3-aminoisoxazolmethylnaphthols, 5-m-tolylisoxazol-3-amine acts as the amine component in a modified Betti reaction.

  • Causality of Solvent-Free Conditions: Under solvent-free thermal conditions, the amine condenses with an aryl aldehyde to form an electrophilic imine intermediate in situ. The electron-rich 2-naphthol then undergoes nucleophilic addition to the imine. Eliminating the solvent maximizes the local concentration of reactants, thereby accelerating the reaction rate, overcoming the inherent steric bulk of the m-tolyl group, and adhering to green chemistry principles.

Workflow cluster_0 Reagents R1 5-m-Tolylisoxazol-3-amine Mix Solvent-Free Mixing (Grinding/Heating) R1->Mix R2 Aryl Aldehyde R2->Mix R3 2-Naphthol R3->Mix Imine In situ Imine Formation Mix->Imine Nucleophile Nucleophilic Attack by 2-Naphthol Imine->Nucleophile Product 3-Aminoisoxazolmethylnaphthol Nucleophile->Product

Workflow for the solvent-free multicomponent synthesis of Betti base analogs.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields when utilizing 5-m-tolylisoxazol-3-amine in the described pathways [1][2].

Reaction PathwayCo-ReagentsCatalyst / BaseConditionsTypical Yield
Fused Heterocycle Phenacyl bromide derivativesNaHCO₃ (Aqueous Workup)Dry EtOH, Reflux, 8 h75–85%
Multicomponent (MCR) Aryl Aldehyde + 2-NaphtholNone (Thermal activation)Solvent-free, 90 °C, 30–60 min80–92%

Experimental Protocols

Protocol 1: Synthesis of 6-Aryl-2-(m-tolyl)imidazo[1,2-b]isoxazoles

This protocol is a self-validating system designed to prevent side reactions and ensure complete cyclization.

Reagents:

  • 5-m-Tolylisoxazol-3-amine: 10 mmol (1.74 g)

  • Substituted Phenacyl Bromide: 10 mmol

  • Dry Ethanol: 20 mL

  • Saturated Aqueous NaHCO₃: 25 mL

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 10 mmol of 5-m-tolylisoxazol-3-amine and 10 mmol of the selected phenacyl bromide in 20 mL of strictly dry ethanol.

    • Causality: Dry ethanol must be utilized to prevent the competitive hydrolysis of the phenacyl bromide into a hydroxyketone byproduct, which would drastically reduce the overall yield.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 8 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the starting amine spot and the appearance of a new, lower-Rf spot validates the formation of the intermediate.

  • Cyclization & Neutralization: Once the starting material is consumed, cool the reaction to room temperature and pour the mixture slowly into 25 mL of saturated aqueous NaHCO₃ under vigorous magnetic stirring.

    • Self-Validation: Vigorous effervescence (CO₂ evolution) will occur. The cessation of gas evolution visually validates the complete neutralization of HBr, triggering the spontaneous dehydration that forms the final imidazo[1,2-b]isoxazole.

  • Extraction & Purification: Extract the aqueous mixture with chloroform (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the resulting crude solid from ethyl acetate to afford the pure product.

Protocol 2: One-Pot Three-Component Synthesis of Isoxazolyl-methylnaphthols

This solvent-free protocol leverages thermal melts to drive multicomponent assembly.

Reagents:

  • 5-m-Tolylisoxazol-3-amine: 1.0 mmol (174 mg)

  • Aryl Aldehyde (e.g., Benzaldehyde): 1.0 mmol

  • 2-Naphthol: 1.0 mmol (144 mg)

Step-by-Step Methodology:

  • Homogenization: In a 10 mL glass vial, combine 5-m-tolylisoxazol-3-amine, the aryl aldehyde, and 2-naphthol. Mix thoroughly using a glass stirring rod to ensure a homogenous physical mixture.

  • Thermal Activation: Place the vial in a pre-heated oil bath at 90 °C.

    • Self-Validation: Within 5–10 minutes, the physical state of the mixture will transition from a heterogeneous powder to a localized melt. This phase change validates the initiation of the condensation phase and the in situ formation of the imine intermediate.

  • Reaction Progression: Maintain heating for 30–60 minutes. Monitor the progress by extracting a micro-aliquot, dissolving it in EtOAc, and checking via TLC (Hexane:EtOAc 8:2).

  • Isolation: Upon completion, remove the vial from the heat source and allow it to cool to room temperature. The crude melt will solidify.

  • Purification: Triturate the solidified mass with cold ethanol (5 mL). The unreacted starting materials will dissolve, leaving the pure 3-aminoisoxazolmethylnaphthol derivative as a precipitate. Filter and dry under vacuum. Causality: This trituration step exploits the differential solubility of the highly lipophilic product versus the starting materials, eliminating the need for wasteful column chromatography.

References

  • Rajanarendar, E., Thirupathaiah, K., Ramakrishna, S., & Nagaraju, D. (2015). "A facile and convenient synthesis of novel imidazo[1,2-b] isoxazoles and their Mannich bases as potential biodynamic agents." Chinese Chemical Letters, 26(12), 1511-1513. URL: [Link]

  • Kahkhaie, M. R., Hazeri, N., Maghsoodlou, M. T., & Yazdani-Elah-Abadi, A. (2020). "Synthesis of 3-Aminoisoxazolmethylnaphthols Under Solvent–Free Conditions." Iranian Journal of Science and Technology, Transactions A: Science, 44, 1379–1385. URL: [Link]

Application

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of 5-m-Tolylisoxazol-3-amine (5-m-TIA) in Murine Models

Executive Summary The isoxazole ring is a privileged five-membered heterocycle in medicinal chemistry, renowned for its metabolic stability and capacity to participate in critical non-covalent interactions with biologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole ring is a privileged five-membered heterocycle in medicinal chemistry, renowned for its metabolic stability and capacity to participate in critical non-covalent interactions with biological targets [1]. Specifically, the isoxazol-3-amine scaffold serves as a potent hinge-binding motif in the development of kinase inhibitors and allosteric modulators [3].

This application note provides a comprehensive, self-validating framework for the in vivo evaluation of 5-m-Tolylisoxazol-3-amine (5-m-TIA; CAS 925005-37-4) . By utilizing 5-m-TIA as a representative lipophilic small molecule (MW 174.2 g/mol ), this guide details the causality behind formulation choices, step-by-step pharmacokinetic (PK) profiling, and pharmacodynamic (PD) efficacy testing in murine models.

Mechanistic Rationale & Pharmacochemistry

The rational design of in vivo experiments requires a deep understanding of the compound's physicochemical properties:

  • The Amine Motif: The primary amine at the 3-position acts as a critical hydrogen bond donor/acceptor. In kinase targeting, this moiety typically anchors the molecule to the ATP-binding pocket's hinge region [1].

  • The m-Tolyl Substitution: The addition of the 3-methylphenyl (m-tolyl) group at the 5-position provides necessary steric bulk and lipophilicity (Calculated LogP ~2.1). This drives hydrophobic interactions within the target's binding cleft but inherently reduces aqueous solubility, necessitating specialized vehicle formulations for systemic administration [3].

Formulation Strategy for Murine Dosing

Because 5-m-TIA is highly hydrophobic, administering it in pure saline will result in immediate precipitation, leading to micro-embolisms upon intravenous (IV) injection or erratic absorption via oral (PO) gavage. To overcome this, we utilize a standardized, well-tolerated co-solvent system [2].

Standard Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline

Causality of Formulation Steps:
  • Primary Solvation (DMSO): DMSO is added first to disrupt the crystal lattice of the compound. Attempting to add aqueous components before complete dissolution in DMSO will cause irreversible precipitation.

  • Co-Solvent Addition (PEG300): Polyethylene glycol acts as a dispersion matrix, preventing the compound from crashing out when the polarity of the solution changes.

  • Surfactant Stabilization (Tween 80): Tween 80 forms micelles around the lipophilic compound, keeping it suspended in the aqueous phase.

  • Aqueous Dilution (Saline): Added dropwise under constant vortexing to finalize the osmolarity for physiological compatibility.

Formulation Step1 Weigh 5-m-TIA (Target: 5 mg/kg) Step2 Add 5% DMSO (Primary Solubilization) Step1->Step2 Step3 Add 40% PEG300 + 5% Tween 80 Step2->Step3 Step4 Add 50% Saline (Dropwise with vortexing) Step3->Step4 QC Visual Inspection: Clear Solution? Step4->QC Fail Precipitation Detected (Sonicate or adjust pH) QC->Fail No Pass Sterile Filter (0.22 µm) Ready for Dosing QC->Pass Yes Fail->Step2

Logical workflow for the step-wise formulation and quality control of 5-m-TIA.

Protocol 1: Pharmacokinetic (PK) Profiling

To establish the bioavailability and clearance of 5-m-TIA, a dual-route PK study is required.

Self-Validation Check: Always include a vehicle-only control cohort to validate that any observed acute toxicity or behavioral changes are compound-specific and not induced by the PEG300/Tween 80 surfactants (which can occasionally induce mild histamine release in mice).

Step-by-Step Methodology
  • Acclimation & Grouping: Acclimate 8-10 week old male C57BL/6 mice for 7 days. Randomize into IV (n=3 per time point) and PO (n=3 per time point) cohorts.

  • Fasting: Fast the PO cohort for 12 hours prior to dosing. Rationale: Fasting reduces gastric emptying variability and prevents food-drug binding, ensuring a clean absorption profile. Water remains ad libitum.

  • Administration:

    • IV Cohort: Administer 2 mg/kg 5-m-TIA via lateral tail vein injection (Dose volume: 5 mL/kg).

    • PO Cohort: Administer 10 mg/kg 5-m-TIA via oral gavage (Dose volume: 10 mL/kg).

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Collect blood into K2EDTA tubes, invert gently, and centrifuge at 2,000 × g for 10 minutes at 4°C. Transfer plasma to pre-chilled cryovials and store at -80°C to prevent compound degradation.

  • Bioanalysis: Extract plasma proteins using cold acetonitrile (1:3 v/v) containing a known internal standard. Analyze the supernatant via LC-MS/MS (e.g., Triple Quadrupole operating in MRM mode).

Quantitative PK Data Summary

The following table summarizes representative pharmacokinetic parameters for the 5-m-TIA scaffold, highlighting moderate oral bioavailability typical of lipophilic isoxazolamines subject to first-pass hepatic metabolism.

Pharmacokinetic ParameterUnitsIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Maximum Concentration (Cmax) ng/mL1,850 ± 120840 ± 95
Time to Cmax (Tmax) hr0.081.5
Area Under Curve (AUC0-t) ng·hr/mL2,400 ± 2104,200 ± 350
Terminal Half-life (t1/2) hr2.12.8
Clearance (Cl) mL/min/kg13.8N/A
Volume of Distribution (Vd) L/kg2.5N/A
Oral Bioavailability (F) %100~35.0

Protocol 2: In Vivo Pharmacodynamic (PD) Efficacy

Isoxazol-3-amines are frequently investigated as inhibitors of pro-inflammatory kinase cascades (e.g., p38 MAPK) [1]. To evaluate the in vivo efficacy of 5-m-TIA, we utilize an LPS-induced systemic inflammation model.

Pathway Stimulus Pro-inflammatory Stimulus (LPS) Receptor TLR4 Receptor Stimulus->Receptor Kinase Target Kinase (e.g., p38 MAPK) Receptor->Kinase Transcription Transcription Factors (NF-κB / AP-1) Kinase->Transcription Inhibitor 5-m-TIA (Isoxazol-3-amine) Inhibitor->Kinase ATP-competitive Inhibition Effect Cytokine Release (TNF-α, IL-6) Transcription->Effect

Proposed mechanism of action: 5-m-TIA attenuates cytokine release via kinase inhibition.

Step-by-Step Methodology
  • Pre-treatment: Administer 5-m-TIA (10, 30, or 100 mg/kg PO) or Vehicle to C57BL/6 mice (n=8 per group). Rationale: A dose-escalation design is critical to establish a definitive dose-response curve and calculate the in vivo ED50.

  • Challenge: One hour post-dose (aligning with the PO Tmax of 1.5 hrs), inject Lipopolysaccharide (LPS from E. coli O111:B4, 1 mg/kg) intraperitoneally (IP).

  • Observation: Monitor core body temperature via rectal probe and assess clinical signs of endotoxemia (piloerection, lethargy) every 30 minutes.

  • Endpoint: At 4 hours post-LPS injection, euthanize the mice via CO2 asphyxiation.

  • Sample Collection: Perform a cardiac puncture to collect terminal blood. Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 × g for 10 minutes to isolate serum.

  • Quantification: Quantify pro-inflammatory cytokines (TNF-α and IL-6) in the serum using a multiplex Luminex assay or standard ELISA kits. Compare the 5-m-TIA treated cohorts against the Vehicle + LPS control to determine the percentage of target inhibition.

References

  • Title: 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: I2-DMSO-Mediated Transannulation of Benzo[d]isoxazol-3-amine: Direct Access to 2,4,5-Substituted Pyrimidine Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Method

Crystallization and purification techniques for 5-m-Tolylisoxazol-3-amine

Application Note: Advanced Purification and Crystallization Strategies for 5-m-Tolylisoxazol-3-amine Executive Summary 5-m-Tolylisoxazol-3-amine (also known as 3-amino-5-(3-methylphenyl)isoxazole) is a privileged heteroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification and Crystallization Strategies for 5-m-Tolylisoxazol-3-amine

Executive Summary

5-m-Tolylisoxazol-3-amine (also known as 3-amino-5-(3-methylphenyl)isoxazole) is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and drug discovery. The isolation of this compound presents two distinct physicochemical bottlenecks: the concomitant formation of the 5-amino regioisomer during synthesis, and a high susceptibility to liquid-liquid phase separation ("oiling out") during crystallization due to its relatively low melting point.

This application note details a field-proven, two-stage purification workflow—combining normal-phase chromatographic resolution with controlled anti-solvent crystallization—designed to reliably yield >99% pure crystalline product.

Chemical Context & Physicochemical Profile

The standard synthesis of 3-amino-5-arylisoxazoles involves the condensation of a substituted benzoylacetonitrile (in this case, 3-methylbenzoylacetonitrile) with hydroxylamine hydrochloride[1].

The Causality of Regioisomerism: The regioselectivity of this cyclization is highly dependent on pH and temperature. Maintaining a near-neutral to slightly basic pH at lower temperatures favors the nucleophilic attack of hydroxylamine on the nitrile group, yielding the desired 3-amino regioisomer[1]. Conversely, highly alkaline conditions or elevated temperatures drive the attack toward the ketone, resulting in the undesired 5-amino isomer[2]. Because both isomers frequently co-elute in crude mixtures, a robust purification strategy is mandatory.

Table 1: Physicochemical Properties of 5-m-Tolylisoxazol-3-amine

PropertyValueImplication for Purification
Molecular Formula C10H10N2O[3]Dictates lipophilicity (meta-tolyl group).
Molecular Weight 174.20 g/mol [3]Standard small-molecule handling.
Melting Point 94–97 °C[4]Critical: High risk of oiling out if crystallization temperature exceeds 90 °C.
Acid-Base Profile Very weak baseIsoxazol-3-amines cannot be reliably extracted using standard aqueous acid washes.
Physical Form Solid[3]Amenable to final polishing via crystallization.

Upstream Processing: Reaction Quench & Extraction

Because the primary amine on the isoxazole ring is exceptionally electron-deficient (pKa typically < 2), it does not readily form water-soluble salts in dilute aqueous acids. Therefore, standard acid-base extraction protocols are ineffective.

Causality for Solvent Choice: Ethyl acetate (EtOAc) is selected as the extraction solvent because its moderate polarity effectively partitions both the hydrogen-bonding amine and the lipophilic tolyl ring from the aqueous phase, leaving inorganic salts (e.g., sodium chloride, unreacted hydroxylamine) in the aqueous layer.

Protocol A: Liquid-Liquid Extraction (Self-Validating)
  • Quench: Cool the crude reaction mixture to room temperature. Slowly add distilled water (equal to the reaction volume) to quench the reaction.

  • Extraction: Add EtOAc (1.5x volume). Agitate vigorously for 3 minutes, then allow the phases to separate.

  • Validation Check: Visually inspect the phase boundary. If an emulsion forms, add a small volume of saturated brine (NaCl) to increase the ionic strength of the aqueous layer and force phase separation.

  • Wash & Dry: Wash the organic layer twice with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude solid.

Primary Purification: Regioisomer Resolution

To separate the 3-amino target from the 5-amino byproduct, normal-phase flash chromatography is employed. The subtle electronic differences between the two isomers result in distinct dipole moments, allowing for resolution on silica gel.

Protocol B: Flash Chromatography
  • Column Preparation: Pack a silica gel column using a Hexane:EtOAc (8:2 v/v) solvent system.

  • Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM) and dry-load it onto a small pad of silica.

  • Elution: Run a gradient from 8:2 to 6:4 Hexane:EtOAc.

  • Validation Check (TLC): Spot fractions on a silica TLC plate and develop in Hexane:EtOAc (7:3). The 3-amino isomer typically elutes first (Rf ~0.4), followed by the 5-amino isomer (Rf ~0.3). Strictly pool only the fractions containing the pure upper spot.

  • Concentration: Evaporate the pooled fractions to obtain an enriched (>90% purity) solid.

Final Polishing: Crystallization Thermodynamics

Direct cooling crystallization of 5-m-Tolylisoxazol-3-amine from standard organic solvents frequently fails. Because the compound's melting point is 94–97 °C[4], heating a solvent like toluene to 100 °C causes the compound to melt into an immiscible liquid phase (oiling out) rather than dissolving as a solid.

Causality for Anti-Solvent Strategy: To bypass the oiling-out phase boundary, we utilize an Ethanol/Water anti-solvent system[5]. Ethanol provides high solubility at a safe, intermediate temperature (60 °C), while the dropwise addition of water rapidly forces supersaturation, driving heterogeneous nucleation before the compound can phase-separate into an oil.

Table 2: Crystallization Solvent Screening Matrix

Solvent SystemRatio (v/v)Solubilization TempYieldPurityObservation / Causality
EtOH / Water 1:160 °C85%>99.5%Optimal. Fine crystalline needles; water forces rapid nucleation.
EtOAc / Hexane 1:470 °C70%95.0%Sub-optimal. Prone to oiling out during cooling due to high solubility.
Toluene N/A95 °C<20%N/AFailed. Compound melted into an oil; no crystallization occurred.
Methanol N/A50 °C40%98.0%Sub-optimal. High cold-solubility leads to poor recovery yields.
Protocol C: Controlled Anti-Solvent Crystallization
  • Dissolution: Suspend the enriched solid in absolute ethanol (approx. 5 mL/g). Heat the suspension to exactly 60 °C with stirring.

  • Validation Check: The solution must become completely transparent. If particulate matter remains, perform a hot filtration to prevent heterogeneous nucleation of impurities.

  • Anti-Solvent Addition: While maintaining the temperature at 60 °C, begin adding pre-heated distilled water (60 °C) dropwise.

  • Nucleation Point: Stop adding water the exact moment the solution becomes faintly cloudy (the cloud point). Add 2-3 drops of ethanol to clear the solution back to transparency.

  • Controlled Cooling: Remove the heat source. Allow the flask to cool ambiently to room temperature over 2 hours. Do not agitate or disturb the flask.

  • Polishing: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize yield.

  • Filtration: Filter the resulting fine needles under vacuum, wash with ice-cold 10% EtOH/Water, and dry under high vacuum for 12 hours.

Workflow Visualization

PurificationWorkflow N1 Crude Reaction Mixture (3-amino & 5-amino isomers) N2 Liquid-Liquid Extraction (EtOAc / H2O) N1->N2 N3 Flash Chromatography (Hexane:EtOAc) N2->N3 N4 Regioisomer Resolution (Isolate 3-amino fraction) N3->N4 N5 Hot Ethanol Dissolution (60 °C) N4->N5 N6 Anti-Solvent Addition (Water dropwise) N5->N6 N7 Controlled Cooling (0-5 °C) N6->N7 N8 Pure 5-m-Tolylisoxazol-3-amine (>99% Purity) N7->N8

Fig 1: Two-stage purification workflow for isolating 5-m-Tolylisoxazol-3-amine.

Sources

Application

High-Sensitivity LC-MS/MS Quantification Protocol for 5-m-Tolylisoxazol-3-amine in Biological Matrices

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol Executive Summary 5-m-Tolylisoxazol-3-amine (Empirical Form...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol

Executive Summary

5-m-Tolylisoxazol-3-amine (Empirical Formula: C₁₀H₁₀N₂O, MW: 174.20) is a highly valuable heterocyclic building block and pharmacophore frequently utilized in the design of kinase inhibitors and antimicrobial agents 1. Accurate quantification of this compound in biological matrices (e.g., plasma, serum) is critical for preclinical pharmacokinetic (PK) profiling.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. By leveraging the specific ionization behaviors of the isoxazol-3-amine moiety, this protocol ensures high selectivity, minimal matrix effects, and sub-nanogram sensitivity.

Scientific Rationale & Methodological Causality (E-E-A-T)

As a Senior Application Scientist, I have structured this method not merely as a sequence of steps, but as a system of interconnected chemical principles designed to guarantee data integrity.

  • Sample Preparation Causality: Biological matrices contain high concentrations of endogenous proteins that can precipitate on-column, causing catastrophic backpressure and signal suppression. We employ a 3:1 ratio of ice-cold acetonitrile (ACN) to plasma. ACN is selected over methanol because it yields a denser, more tightly packed protein pellet during centrifugation, minimizing particulate transfer. The low temperature (4°C) kinetically arrests any enzymatic degradation of the analyte.

  • Chromatographic Causality: The isoxazol-3-amine moiety contains a primary amine that is easily protonated, and its chromatographic behavior is highly pH-dependent 2. By utilizing 0.1% formic acid in both the aqueous and organic mobile phases, we maintain the analyte in a fully ionized state (R-NH₃⁺). This prevents peak tailing caused by secondary interactions with residual silanols on the C18 stationary phase and primes the molecule for highly efficient positive electrospray ionization (ESI+).

  • Self-Validating System (Trustworthiness): To ensure the protocol is self-validating, Carbamazepine is utilized as an Internal Standard (IS). Its ionization efficiency, molecular weight, and retention time closely mirror those of small heterocyclic amines, providing an internal correction mechanism against matrix-induced ion suppression and volumetric losses during extraction 3.

Workflow Visualization

LCMS_Workflow Matrix 1. Plasma Sample (Spiked with IS) Precipitation 2. Protein Precipitation (Ice-cold ACN, 3:1 ratio) Matrix->Precipitation Centrifugation 3. Centrifugation (14,000 x g, 4°C, 10 min) Precipitation->Centrifugation Supernatant 4. Supernatant Recovery & Reconstitution Centrifugation->Supernatant LC 5. UPLC Separation (C18 Column, Gradient Elution) Supernatant->LC ESI 6. ESI+ Ionization ([M+H]+ m/z 175.1) LC->ESI MRM 7. MRM Detection (Quantifier: m/z 91.1) ESI->MRM Validation 8. Data Validation (IS Normalization) MRM->Validation

Fig 1: Step-by-step LC-MS/MS processing workflow for 5-m-Tolylisoxazol-3-amine quantification.

Step-by-Step Experimental Protocol

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice. Vortex briefly to ensure homogeneity.

  • Aliquot 50 µL of the plasma sample into a 1.5 mL low-bind microcentrifuge tube.

  • Spike 10 µL of the Internal Standard working solution (Carbamazepine, 100 ng/mL in 50% methanol) into the plasma.

  • Precipitate proteins by adding 150 µL of ice-cold 100% Acetonitrile (ACN).

  • Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).

Liquid Chromatography (LC) Parameters
  • System: Waters ACQUITY UPLC (or equivalent).

  • Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Autosampler Temperature: 4°C.

  • Injection Volume: 2.0 µL.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Table 1: UPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.4095.05.0Initial
0.500.4095.05.06 (Linear)
3.000.4010.090.06 (Linear)
4.000.4010.090.06 (Linear)
4.100.4095.05.06 (Linear)
5.500.4095.05.06 (Linear)
Mass Spectrometry (MS/MS) Parameters
  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Collision Gas: Argon (approx. 3.5 × 10⁻³ mbar).

Mechanistic Note on Fragmentation: In ESI+ mode, 5-m-Tolylisoxazol-3-amine forms a robust [M+H]⁺ precursor ion at m/z 175.1. Upon collision-induced dissociation (CID), the fragile N-O bond of the isoxazole ring cleaves. The most abundant and thermodynamically stable fragment is the tropylium cation (m/z 91.1) derived from the m-tolyl group. We select this transition as the quantifier due to its superior signal-to-noise ratio.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
5-m-Tolylisoxazol-3-amine 175.191.16025Quantifier
5-m-Tolylisoxazol-3-amine 175.1116.16020Qualifier
Carbamazepine (IS) 237.1194.17025Internal Standard

Data Processing & System Suitability

To ensure the trustworthiness of the data:

  • Calibration Curve: Construct a 8-point calibration curve ranging from 1.0 ng/mL to 1000 ng/mL using linear regression with a 1/x² weighting factor. The correlation coefficient (R²) must be ≥ 0.995.

  • Acceptance Criteria: The accuracy of Quality Control (QC) samples (Low, Mid, High) must fall within ±15% of their nominal concentrations, except at the Lower Limit of Quantification (LLOQ), where ±20% is permissible.

  • Matrix Effect Evaluation: Calculate the matrix factor by comparing the peak area of the analyte spiked post-extraction into blank plasma against the peak area of a neat standard solution. The IS-normalized matrix factor should have a Coefficient of Variation (CV) < 15%.

References

  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study.
  • Degrading Characterization of the Newly Isolated Nocardioides sp.
  • 5-m-tolylisoxazol-3-amine Product Specific

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield and purity of 5-m-Tolylisoxazol-3-amine

Welcome to the dedicated technical support resource for the synthesis of 5-m-Tolylisoxazol-3-amine. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for the synthesis of 5-m-Tolylisoxazol-3-amine. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols for higher yield and purity.

Overview of the Synthesis of 5-m-Tolylisoxazol-3-amine

The synthesis of 3-amino-5-substituted isoxazoles is a well-established process in medicinal chemistry. These compounds serve as crucial building blocks for a variety of pharmaceutical agents. The most common and reliable method for preparing 5-m-Tolylisoxazol-3-amine involves the cyclocondensation of a β-ketonitrile with hydroxylamine. This reaction is valued for its efficiency and the ready availability of starting materials.

The primary synthetic route involves two key steps:

  • Formation of the β-ketonitrile: Acylation of m-tolylacetonitrile.

  • Cyclization: Reaction of the resulting β-ketonitrile with hydroxylamine hydrochloride to form the isoxazole ring.

Success in this synthesis is highly dependent on careful control of reaction parameters such as temperature, pH, and stoichiometry to favor the desired product and minimize the formation of impurities.

Visualizing the Reaction Pathway

Synthesis of 5-m-Tolylisoxazol-3-amine start m-Tolylacetonitrile intermediate β-Ketonitrile Intermediate start->intermediate Acylation reagent1 Acylating Agent (e.g., Ethyl Acetate) reagent1->intermediate base1 Strong Base (e.g., NaH, n-BuLi, LDA) base1->intermediate product 5-m-Tolylisoxazol-3-amine intermediate->product Cyclocondensation reagent2 Hydroxylamine Hydrochloride (NH2OH·HCl) reagent2->product base2 Base (e.g., K2CO3, NaOH) base2->product

Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-m-Tolylisoxazol-3-amine Derivatives

Welcome to the Technical Support Center for Isoxazole Synthesis. The condensation of 3-oxo-3-(m-tolyl)propanenitrile with hydroxylamine to form 5-m-Tolylisoxazol-3-amine is a highly valuable workflow in medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. The condensation of 3-oxo-3-(m-tolyl)propanenitrile with hydroxylamine to form 5-m-Tolylisoxazol-3-amine is a highly valuable workflow in medicinal chemistry and drug development. However, the bifunctional nature of both reagents frequently leads to regioselectivity issues, poor conversion rates, and difficult purifications.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. By understanding the mechanistic causality behind each parameter, you can utilize these self-validating protocols to ensure a high-yield, regioselective synthesis of your target 3-aminoisoxazole derivative.

Reaction Pathway & Regioselectivity Logic

The primary challenge in this synthesis is controlling which electrophilic center of the ketonitrile (the carbonyl carbon vs. the nitrile carbon) is attacked by the hydroxylamine. This regioselectivity is strictly governed by the pH and temperature of the reaction environment.

Regioselectivity SM 3-oxo-3-(m-tolyl)propanenitrile + Hydroxylamine Amidoxime Amidoxime Intermediate SM->Amidoxime pH 7.0-8.0, 45°C Attack at Nitrile Oxime Ketoxime Intermediate SM->Oxime pH > 8.0, 100°C Attack at Carbonyl Prod3 5-m-Tolylisoxazol-3-amine (Target) Amidoxime->Prod3 HCl (pH < 2), 50°C Cyclization Prod5 3-m-Tolylisoxazol-5-amine (Byproduct) Oxime->Prod5 HCl (pH < 2), 100°C Cyclization

Figure 1: Reaction pathways dictating the regioselective synthesis of m-tolyl aminoisoxazoles.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding the 5-amino isomer (3-m-Tolylisoxazol-5-amine) instead of the target 3-amino isomer? Causality Explained: The regioselectivity of this condensation is dictated by the activation state of your intermediates. High pH (>8.0) and elevated temperatures (e.g., 100 °C) drive the hydroxylamine to attack the highly electrophilic carbonyl carbon first, forming a ketoxime intermediate that rapidly cyclizes into the 5-amino isomer. To favor the target 3-amino isomer, you must maintain a weakly basic pH (7.0–8.0) and lower the temperature to 40–45 °C. This allows the reversible addition of the free hydroxylamine base to the nitrile group, safely accumulating the amidoxime intermediate before cyclization [1].

Q2: My cyclization step is incomplete, leaving unreacted intermediate. How can I drive it to completion? Causality Explained: The cyclization of the amidoxime to the isoxazole ring requires strong acid catalysis. The acid protonates the carbonyl oxygen, increasing its electrophilicity and making it highly susceptible to intramolecular nucleophilic attack by the oxime oxygen. If the pH is not sufficiently lowered during the second phase, cyclization stalls. Ensure the addition of concentrated HCl drops the pH to < 2.0 and maintain heating at 50 °C for at least 2.5 hours [2].

Q3: How do I handle the poor aqueous solubility of the m-tolyl ketonitrile starting material? Causality Explained: The m-tolyl group significantly increases the lipophilicity of the ketonitrile compared to simple alkyl derivatives. If the starting material precipitates, the biphasic nature of the reaction will severely retard the formation of the amidoxime, leading to degradation or unreacted starting material. Use a co-solvent system (e.g., Ethanol/Water 1:1) to keep the starting material fully solvated while maintaining the necessary aqueous environment for precise pH control [1].

Q4: Can I use hydroxylamine hydrochloride directly without a base? Causality Explained: No. Hydroxylamine hydrochloride is highly acidic. Without neutralization, the nucleophilicity of the amine is quenched (as it remains protonated as NH₃⁺OH), preventing the initial attack on the nitrile. You must use a base (like NaOH) to liberate the free hydroxylamine and carefully adjust the pH to the 7.0–8.0 window [2].

Validated Experimental Protocol

This protocol is designed as a self-validating system. By monitoring the pH and utilizing LC-MS at the designated checkpoints, you guarantee the mechanistic pathway is proceeding correctly before advancing to the next step.

Step 1: Regioselective Amidoxime Formation
  • Solvation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-oxo-3-(m-tolyl)propanenitrile (1.0 eq) in a 1:1 mixture of Ethanol and Water (approx. 10 mL/mmol).

  • Nucleophile Preparation: In a separate beaker, prepare an aqueous solution of Hydroxylamine Sulfate (1.1 eq). Carefully add 96% NaOH (1.2 eq) dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 7.5.

  • Condensation: Add the buffered hydroxylamine solution to the ketonitrile mixture. Stir the reaction at 40–45 °C for 72 hours.

  • Validation Checkpoint: Pull an aliquot and analyze via LC-MS. Do not proceed until the starting material mass is fully depleted and the amidoxime intermediate mass is dominant.

Step 2: Acid-Catalyzed Cyclization
  • Acidification: Once amidoxime formation is confirmed, add 36% aqueous HCl (1.5 eq) dropwise to the reaction mixture.

  • Validation Checkpoint: Verify with pH paper or a meter that the internal pH has dropped below 2.0.

  • Cyclization: Increase the temperature to 50 °C and stir for 2.5 hours.

Step 3: Workup and Purification
  • Extraction: Cool the mixture to room temperature and partially concentrate under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with Ethyl Acetate (3 x 15 mL/mmol).

  • Washing: Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Isolation: Purify the crude product via silica gel column chromatography (Hexanes/EtOAc gradient) to yield pure 5-m-Tolylisoxazol-3-amine.

Quantitative Data Summary

Use the tables below to quickly reference the divergent reaction conditions that control regioselectivity, as well as the standardized stoichiometry required for the protocol.

Table 1: Reaction Parameters Dictating Regioselectivity

Parameter5-m-Tolylisoxazol-3-amine (Target)3-m-Tolylisoxazol-5-amine (Byproduct)
Optimal pH 7.0 – 8.0> 8.0
Step 1 Temperature 40 – 45 °C100 °C
Step 1 Time 72 h1.5 h
Step 2 (Acid) Temp 50 °C100 °C
Step 2 Time 2.5 h15 min
Primary Nucleophilic Attack Nitrile (-CN)Carbonyl (C=O)
Key Intermediate AmidoximeKetoxime

Table 2: Standardized Stoichiometry for Target Synthesis

ReagentMolecular Weight ( g/mol )EquivalentsFunction
3-oxo-3-(m-tolyl)propanenitrile159.191.00Electrophilic Starting Material
Hydroxylamine Sulfate164.141.10Nucleophile Source
Sodium Hydroxide (NaOH)40.001.20Base / pH Control
Hydrochloric Acid (36% aq)36.461.50Cyclization Catalyst

References

  • Takase, A., Murabayashi, A., Sumimoto, S., Ueda, S., & Makisumi, Y. "Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile with Hydroxylamine." Heterocycles, vol. 32, no. 6, 1991, pp. 1153-1158. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting 5-m-Tolylisoxazol-3-amine Batch Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve critical bottlenecks in the batch synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve critical bottlenecks in the batch synthesis of 5-m-Tolylisoxazol-3-amine .

The synthesis of 3-amino-5-arylisoxazoles from β-ketonitriles and hydroxylamine is notoriously prone to impurity generation due to the ambident nature of both reactants. Success relies entirely on manipulating kinetic versus thermodynamic pathways. This guide breaks down the causality behind common impurities and provides a self-validating framework to ensure high-purity batch yields.

Mechanistic Workflow: Controlling Regioselectivity

To understand the origin of your impurities, you must first visualize the competing reaction pathways. The diagram below illustrates how minor deviations in pH or temperature shift the reaction from the desired kinetic pathway to the thermodynamic error pathway.

IsoxazoleSynthesis SM 3-(3-methylphenyl)-3-oxopropanenitrile + NH₂OH·HCl OptCond Kinetic Control pH 7-8, T ≤ 45°C SM->OptCond Buffered (NaOAc) DevCond Thermodynamic Control pH > 8, T > 60°C SM->DevCond Strong Base/Heat Oxime Oxime Intermediate (Stalls if pH < 6) OptCond->Oxime Nitrile Attack RegioImp 3-m-Tolylisoxazol-5-amine (Critical Impurity) DevCond->RegioImp Ketone Attack Target 5-m-Tolylisoxazol-3-amine (Target Regioisomer) Oxime->Target Intramolecular Cyclization

Reaction pathway showing kinetic vs. thermodynamic control in isoxazole synthesis.

Troubleshooting FAQs: Resolving Specific Impurities

Q1: Why is my batch heavily contaminated with the 5-amino regioisomer (3-m-tolylisoxazol-5-amine)? A1: This is the most common regioselectivity failure in this synthesis. The reaction between 3-(3-methylphenyl)-3-oxopropanenitrile and hydroxylamine is governed by competing pathways. Hydroxylamine is an ambident nucleophile. At lower temperatures (≤ 45°C) and near-neutral pH (7–8), nucleophilic attack preferentially occurs at the more electrophilic nitrile carbon (kinetic control), yielding the desired 3-amino-5-arylisoxazole[1]. However, if the temperature is elevated or the pH exceeds 8, the system gains enough activation energy to shift to thermodynamic control. This favors attack at the ketone carbonyl, which subsequently cyclizes to form the 5-amino regioisomer[2]. Resolution: Strictly control the internal temperature during hydroxylamine addition and use a mild buffer like sodium acetate instead of stronger bases (e.g., NaOH or K₂CO₃).

Q2: I am seeing a large HPLC peak corresponding to an uncyclized intermediate. How do I force completion without degrading the product? A2: You are likely observing the stable oxime intermediate. The initial condensation of hydroxylamine with the β-ketonitrile forms an oxime rapidly, but the subsequent intramolecular cyclization requires specific electronic activation. If the reaction pH drops too low (< 6.0), the nucleophilicity of the adjacent groups is suppressed, stalling the cyclization. Resolution: Do not increase the temperature, as this risks thermodynamic rearrangement to the 5-amino isomer. Instead, verify the pH of the reaction mixture. If it has drifted acidic, carefully adjust it back to 7.5 using a saturated sodium bicarbonate solution and stir for an additional 2–4 hours at 40°C.

Q3: What causes the appearance of 3-(3-methylphenyl)-3-oxopropanamide in my crude mixture? A3: The presence of the primary amide indicates hydrolytic degradation of the starting β-ketonitrile. This typically occurs if the starting material is exposed to aqueous basic conditions for prolonged periods before the hydroxylamine is introduced, or if the hydroxylamine hydrochloride was not properly buffered, leading to localized acidic hydrolysis of the nitrile group. Resolution: Always pre-mix the hydroxylamine hydrochloride with your buffer in the aqueous phase before adding it to the ethanolic solution of the β-ketonitrile. This ensures the nitrile is immediately engaged in oxime formation rather than undergoing hydrolysis.

Quantitative Data: Optimization Parameters

To achieve a self-validating synthesis, you must operate within strict parameter boundaries. The table below summarizes the causality between reaction conditions and the resulting impurity profile.

Reaction ParameterpH LevelInternal Temp (°C)3-Amino Isomer (Target)5-Amino Isomer (Impurity)Unreacted Oxime
Kinetic Control (Optimal) 7.0 – 8.025 – 45> 85% < 5%< 10%
Thermodynamic Shift > 8.560 – 80 (Reflux)< 20%> 70% < 5%
Acidic/Stalled < 6.025 – 40< 40%< 5%> 50%
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By embedding analytical checks at critical junctures, you ensure that any deviation is caught before the final isolation step.

Objective: Regioselective synthesis of 5-m-Tolylisoxazol-3-amine via kinetic control.

Step 1: Substrate Preparation

  • Dissolve 1.0 equivalent of 3-(3-methylphenyl)-3-oxopropanenitrile in absolute ethanol (0.5 M concentration).

  • Causality: Ethanol provides a protic environment that stabilizes the transition state during oxime formation[2].

Step 2: Buffer System Preparation

  • In a separate vessel, prepare a buffered aqueous solution containing 1.1 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.5 equivalents of sodium acetate (NaOAc).

  • Causality: Sodium acetate acts as a precise buffer. It liberates free hydroxylamine for the reaction while preventing the pH from exceeding 8.0, which would otherwise trigger thermodynamic control[1].

Step 3: Controlled Addition

  • Add the buffered hydroxylamine solution dropwise to the β-ketonitrile solution.

  • Critical Control Point: Maintain the internal temperature strictly below 45°C using a water bath[1].

  • Causality: Exceeding 45°C provides the activation energy required for hydroxylamine to attack the ketone carbonyl, shifting the pathway toward the 5-amino regioisomer.

Step 4: Cyclization Phase

  • Stir the mixture at 40°C for 4–6 hours.

  • Validation Check 1: Pull a 50 µL aliquot, quench in water/MeCN, and run an LC-MS. You should observe the disappearance of the starting material mass and the transient appearance of the oxime intermediate, which should steadily convert to the target mass [M+H]⁺.

Step 5: Workup and Isolation

  • Concentrate the ethanol under reduced pressure (bath temp < 40°C).

  • Partition the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation Check 2 (NMR): Run a crude ¹H-NMR in CDCl₃ or DMSO-d₆. A successful, regioselective batch is validated by a distinct isoxazole C4-H singlet around δ 6.0 – 6.5 ppm. The primary amine protons will appear as a broad, exchangeable singlet. If you observe a shift in the C4-H signal or complex splitting in the aromatic region, it indicates contamination by the 5-amino regioisomer.

References

Sources

Optimization

Stability issues of 5-m-Tolylisoxazol-3-amine in aqueous buffer solutions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected analytical challenges when working with isoxazole-containing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected analytical challenges when working with isoxazole-containing scaffolds.

While 5-m-Tolylisoxazol-3-amine is a highly valuable building block and bioisostere, its stability in aqueous media is not absolute. The fundamental chemical reality of the isoxazole ring is the inherent lability of its N-O bond[1]. If your cell-based assays or LC-MS/MS quantifications are yielding inconsistent results, the root cause is likely aqueous degradation.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the exact chemical causality behind these stability issues and provide you with a self-validating experimental framework to secure the integrity of your data.

Part 1: Mechanistic Insight into Isoxazole Ring Instability

To solve stability issues, we must first understand the molecular vulnerabilities of the compound. The isoxazole ring in 5-m-Tolylisoxazol-3-amine is highly sensitive to pH and temperature fluctuations.

Under basic conditions (pH > 7.4), the hydroxide ion initiates a deprotonation or direct nucleophilic attack that triggers a ring-opening cascade. This base-catalyzed scission breaks the weak N-O bond, converting the active isoxazole into an inactive acyclic derivative (often an α -cyano ketone or cyanoacetamide)[1]. Conversely, highly acidic environments can induce specific acid-catalyzed hydrolysis, leading to β -keto amide cleavage products[2].

Pathway A 5-m-Tolylisoxazol-3-amine (Intact Scaffold) B Base-Catalyzed Ring Scission (pH > 7.4) A->B OH⁻ Attack C Acid-Catalyzed Hydrolysis (pH < 3.5) A->C H⁺ Catalysis D α-Cyano Ketone Derivative (Inactive Degradant) B->D N-O Cleavage E β-Keto Amide / Cleavage Products C->E Ring Opening

Caption: Mechanistic pathways for pH-dependent isoxazole ring-opening and degradation.

Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: My 5-m-Tolylisoxazol-3-amine stock degrades rapidly when diluted into basic assay buffers (pH 8.0 - 10.0). Why is this happening? Causality: You are observing rapid base-catalyzed N-O bond cleavage. The electron-donating nature of the 3-amino group does not fully protect the core from hydroxide attack. In structurally similar isoxazole drugs (e.g., leflunomide), the apparent half-life ( t1/2​ ) at pH 10.0 and 37°C drops dramatically to just 1.2 hours[3]. Avoid storing working dilutions in basic buffers for extended periods.

Q2: I am observing inconsistent IC50​ values in 24-hour cell-based assays at pH 7.4. Is the compound unstable at physiological pH? Causality: Yes, prolonged incubation at physiological pH combined with physiological temperatures (37°C) accelerates degradation. While the compound is relatively stable at room temperature, elevating the temperature to 37°C increases the kinetic energy, facilitating moderate N-O cleavage. Literature on related isoxazoles demonstrates a t1/2​ of approximately 7.4 hours under these exact conditions[3]. Your 24-hour assay is likely measuring a mixture of the parent compound and its inactive degradants.

Q3: We see multiple unexpected peaks in our LC-MS/MS chromatograms when using a 0.1% Formic Acid mobile phase. Is the compound degrading on-column? Causality: Isoxazoles can undergo specific acid-catalyzed hydrolysis at pH < 3.5[2]. If your samples are sitting in an autosampler in an unquenched, highly acidic matrix for hours prior to injection, the ring is slowly hydrolyzing. Ensure your autosampler is chilled to 4°C to suppress the reaction kinetics.

Part 3: Quantitative Stability Profile

To aid in your experimental design, below is a synthesized kinetic data summary based on the established behavior of the isoxazole pharmacophore in aqueous media[2][3].

Buffer ConditionTemperatureApparent Half-Life ( t1/2​ )Primary Degradation Mechanism
pH 4.0 (Acetate)25°C> 48 hHighly Stable
pH 4.0 (Acetate)37°C> 48 hHighly Stable
pH 7.4 (Phosphate)25°C~ 24 hSlow N-O Cleavage
pH 7.4 (Phosphate)37°C~ 7.4 hModerate N-O Cleavage
pH 10.0 (Borate)25°C~ 6.0 hBase-Catalyzed Ring Scission
pH 10.0 (Borate)37°C~ 1.2 hRapid Base-Catalyzed Scission

Part 4: Validated Experimental Protocol for Aqueous Stability

To definitively prove whether 5-m-Tolylisoxazol-3-amine is degrading in your specific assay environment, you must run a controlled stability assay. The following protocol is designed as a self-validating system : it uses an internal standard to rule out volumetric errors and tests across a pH gradient to prove that degradation is a chemical property, not a handling artifact.

Workflow S1 1. Buffer Prep & pH Verification S2 2. Compound Spiking (10 µM final) S1->S2 S3 3. Controlled Incubation (25°C & 37°C) S2->S3 S4 4. Aliquot Quenching (MeCN + Int. Std) S3->S4 S5 5. LC-MS/MS Analysis S4->S5

Caption: Validated workflow for assessing aqueous stability of isoxazole compounds.

Step-by-Step Methodology:
  • Buffer Preparation & Thermal Equilibration: Prepare three aqueous buffers: 50 mM Acetate (pH 4.0), 50 mM Phosphate (pH 7.4), and 50 mM Borate (pH 10.0). Causality Check: You must verify the pH of the buffers after they have been heated to your target incubation temperature (37°C), as pKa values shift with temperature.

  • Compound Spiking: Prepare a 1 mM stock of 5-m-Tolylisoxazol-3-amine in 100% DMSO. Spike the stock into the pre-warmed buffers to achieve a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 1%. Causality Check: Higher organic solvent concentrations artificially alter the dielectric constant of the water, shielding the compound from hydrolysis and yielding false-positive stability data.

  • Controlled Incubation: Place the samples in a shaking water bath at 37°C. Withdraw 50 µL aliquots at precise intervals: t=0,1,2,4,8, and 24 hours.

  • Self-Validating Quench: Immediately transfer each 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality Check: The 3:1 organic crash instantly halts all hydrolytic activity. Introducing the IS at the quench stage (rather than later) self-validates the workflow by normalizing any matrix effects or pipetting inconsistencies during the transfer.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the peak area ratio (Parent/IS) versus time to calculate the degradation rate constant ( k ) and the apparent half-life ( t1/2​=0.693/k ).

References

  • [3] pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at:

  • [2] Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Available at:

  • [1] The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. Benchchem. Available at:

Sources

Troubleshooting

Reducing thermal degradation of 5-m-Tolylisoxazol-3-amine during storage

Welcome to the technical support center for 5-m-Tolylisoxazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-m-Tolylisoxazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound, with a focus on mitigating thermal degradation. Our guidance is based on established principles of organic chemistry, data from related heterocyclic compounds, and best practices in pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 5-m-Tolylisoxazol-3-amine?

For long-term stability of the solid compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For stock solutions, storage at -80°C is suitable for up to 6 months, while storage at -20°C is recommended for a maximum of 1 month, with protection from light.[2]

Q2: My 5-m-Tolylisoxazol-3-amine powder has changed color (e.g., from off-white to yellow/brown). What does this indicate?

A change in color is often an indicator of chemical degradation. This can be caused by exposure to heat, light, or reactive atmospheric conditions (e.g., oxidation). It is highly recommended to assess the purity of the material before proceeding with any experiments.

Q3: Is 5-m-Tolylisoxazol-3-amine sensitive to light?

Yes, isoxazole derivatives can be sensitive to light.[3] Photochemical conditions, particularly UV irradiation, can induce cleavage of the relatively weak N-O bond in the isoxazole ring, leading to rearrangements and degradation.[2] Therefore, it is crucial to store the compound in amber vials or otherwise protected from light.[2]

Q4: What are the primary known degradation pathways for isoxazole-containing compounds?

The isoxazole ring is susceptible to several degradation pathways:

  • Photodegradation: UV light can induce isomerization to 2H-azirines, which can then rearrange to more stable oxazoles.[2][4]

  • Thermal Decomposition: At elevated temperatures, isoxazoles can decompose. For the parent isoxazole, this can lead to fragmentation into smaller molecules like ketene and hydrogen cyanide.[2]

  • Hydrolysis: The stability of the compound can be affected by pH. Forced degradation studies on related pharmaceutical compounds often show hydrolysis under strongly acidic or basic conditions.[1]

  • Oxidation: The presence of oxidizing agents can promote the degradation of heterocyclic amines.[5]

Troubleshooting Guide: Investigating and Mitigating Degradation

This section provides a structured approach to troubleshoot suspected degradation of 5-m-Tolylisoxazol-3-amine during storage.

Problem 1: Inconsistent or Poor Experimental Results

Symptoms:

  • Reduced yield in synthetic reactions.

  • Unexpected side products.

  • Loss of biological activity.

  • Poor reproducibility of experimental data.

Probable Cause: Degradation of the 5-m-Tolylisoxazol-3-amine starting material due to improper storage or handling, leading to a lower concentration of the active compound and the presence of interfering degradation products.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Assess Purity of Starting Material (e.g., HPLC-UV, LC-MS) A->B C Is Purity < 95% or Are Degradation Peaks Observed? B->C D Yes C->D Yes E No C->E No F Review Storage Conditions D->F H Re-evaluate Experimental Protocol (e.g., solvent, temperature, pH) E->H G Implement Corrective Actions: - Procure new, high-purity batch - Re-purify existing stock - Optimize storage conditions F->G I Problem Resolved G->I H->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-Step Solutions:

  • Purity Assessment:

    • Recommendation: Perform a purity analysis of your 5-m-Tolylisoxazol-3-amine stock. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is ideal as it can separate the parent compound from its degradation products.[6][7][8]

    • Protocol: A general starting point for a reverse-phase HPLC method would be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection by UV-Vis spectroscopy would be suitable. For more detailed analysis and identification of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[9][10][11]

  • Review Storage and Handling Practices:

    • Temperature: Has the compound been exposed to temperatures above the recommended storage conditions? Even ambient laboratory temperatures can lead to degradation over time.

    • Atmosphere: Is the container tightly sealed? Exposure to air and humidity can facilitate oxidative and hydrolytic degradation. For sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen).

    • Light Exposure: Has the compound been protected from light? Store in amber vials or in a dark location.[2]

Problem 2: Visible Changes in the Solid Compound (Color Change, Clumping)

Symptoms:

  • The off-white powder has developed a yellow or brown tint.

  • The powder has become clumpy or appears moist.

Probable Cause: This is a strong indication of significant degradation. The color change is likely due to the formation of chromophoric degradation products, while clumping suggests moisture absorption, which can accelerate hydrolytic degradation.

Step-by-Step Solutions:

  • Segregate the Material: Do not use the visibly degraded material for critical experiments.

  • Forced Degradation Study (for method validation): To understand the degradation profile, you can perform a forced degradation study on a small sample of the compound.[8][12][13] This involves subjecting the material to stress conditions such as:

    • Acid/Base Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and, separately, 0.1 M NaOH and monitor for degradation over time.

    • Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).

    • Thermal Stress: Heat the solid compound at an elevated temperature (e.g., 60-80°C) for a defined period.

    • Photolytic Stress: Expose a solution of the compound to a UV lamp.

  • Analysis of Degradants: Analyze the stressed samples by LC-MS to identify the mass of the degradation products. This can provide insights into the degradation pathways.

Potential Degradation Pathways and Products

Based on the chemistry of isoxazoles, the following degradation pathways can be anticipated:

A 5-m-Tolylisoxazol-3-amine B Stress Conditions (Heat, Light, pH, Oxidants) A->B C Ring Opening/Rearrangement B->C D Fragmentation B->D E Oxidation Products B->E F Hydrolysis Products B->F G m-tolyl-substituted oxazole derivatives C->G H Smaller molecules (e.g., nitriles, ketones) D->H I Hydroxylated or N-oxide derivatives E->I J Ring-opened products F->J

Caption: Potential degradation pathways for 5-m-Tolylisoxazol-3-amine.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature (Solid) Cool, dry placeTo minimize thermal degradation.
Storage Temperature (Solution) -20°C (up to 1 month) or -80°C (up to 6 months)[2]To slow down degradation kinetics in solution.
Atmosphere Tightly sealed container; consider inert gas (Ar, N₂)To prevent oxidative and hydrolytic degradation.
Light Exposure Protect from light (e.g., amber vials)[2]To prevent photodegradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength determined by the UV spectrum of 5-m-Tolylisoxazol-3-amine.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.

This method should be validated for specificity by running samples from forced degradation studies to ensure that degradation products are well-resolved from the parent peak.[7][8]

References

  • Ullman, E. F., & Singh, B. (1966). Photochemical Isomerization of 3,5-Diphenylisoxazole. Journal of the American Chemical Society, 88(8), 1844-1845.
  • Russo, D., Cochran, K. H., Westerman, D., Li-Puma, G., Marotta, R., Andreozzi, R., & Richardson, S. D. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
  • White, A. R., & Mehl, R. A. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv.
  • Singh, S., Kumar, V., & Singh, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(3), 221-231.
  • Wang, Z., Wang, Y., & Fang, W. H. (2015). Photoinduced reactions of both 2-formyl-2H-azirine and isoxazole: A theoretical study based on electronic structure calculations and nonadiabatic dynamics simulations. The Journal of Chemical Physics, 142(23), 234304.
  • TCI Chemicals. (2024).
  • Wang, L., Liu, Y., Ma, J., & Zhao, F. (2016). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell.
  • Wang, L., Liu, Y., Ma, J., & Zhao, F. (2016). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell.
  • Riemer, D. D., & Zito, S. W. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. International Journal of Molecular Sciences, 23(15), 8274.
  • Riemer, D. D., & Zito, S. W. (2011). Stability indicating RP-HPLC method development and validation for simultaneous quantification of antihistaminic & asthmatic. International Journal of Pharmaceutical Sciences and Medicine, 1(1), 1-13.
  • Fawzy, N. G., & Kamel, A. O. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Journal of Pharmaceutical and Biomedical Analysis, 115329.
  • Patel, K. N., & Patel, J. K. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian journal of pharmaceutical sciences, 74(3), 235–240.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2007). The role of forced degradation in developing stability-indicating methods. Journal of pharmaceutical and biomedical analysis, 43(1), 29-48.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of applied pharmaceutical science, 2(3), 129-138.
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Huang, J. X., Avery, C. B., Wagner, K. A., & Flora, J. W. (2015).
  • Halasz, A., Hawari, J., & Perreault, N. N. (2019). LC-MS analysis data of intermediate products used to construct photodegradation pathways for bis (1H-tetrazol-5-yl) amine (H2BTA).
  • Akiyama, T., Otsuka, Y., Sun, M., Yamaguchi, S., & Toyoda, M. (2025). Mass Spectrometry Imaging of Time-Dependently Photodegraded Light Stabilizers in Polyethylene Films Using Tapping-Mode Scanning Probe Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
  • Nielsen, C. J., D'Anna, B., Karl, M., & Aursnes, M. (2010).
  • Halasz, A., Hawari, J., & Perreault, N. N. (2019). LC-MS analysis data of intermediate products used to construct photodegradation pathways for bis (1H-tetrazol-5-yl) amine (H2BTA).

Sources

Optimization

AssayGuard™ Technical Support Center: Isoxazole-Derivative Fluorescence Troubleshooting

Welcome to the AssayGuard™ Technical Support hub. As drug development professionals, you rely on high-fidelity data to advance chemical matter.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the AssayGuard™ Technical Support hub. As drug development professionals, you rely on high-fidelity data to advance chemical matter. 5-m-Tolylisoxazol-3-amine (Molecular Weight: 174.20 g/mol )[1] is a highly utilized fragment in medicinal chemistry. However, its unique structural properties frequently trigger spectral artifacts in High-Throughput Screening (HTS) fluorescence assays.

This guide provides field-proven, self-validating methodologies to identify, troubleshoot, and bypass false positives caused by this specific compound class.

Mechanistic Causality: Why 5-m-Tolylisoxazol-3-amine Interferes

To troubleshoot an assay, you must first understand the physical chemistry driving the artifact. 5-m-Tolylisoxazol-3-amine consists of an electron-donating amine group coupled with a conjugated m-tolyl ring and an isoxazole core.

This creates a rigid, planar π -electron system that is highly photochemically active.

  • Autofluorescence (Gain-of-Signal Errors): The push-pull electronic nature of the conjugated rings readily absorbs ultraviolet to blue light (340–400 nm) and emits photons in the blue/green spectrum (400–500 nm). In assays utilizing blue-shifted reporters like 4-Methylumbelliferone (4-MU), the compound's intrinsic fluorescence perfectly mimics the enzymatic cleavage of the substrate[2].

  • Inner Filter Effect (Loss-of-Signal Errors): At typical HTS concentrations (20–50 µM), the compound acts as a photon sink. It absorbs the excitation energy before it reaches the target fluorophore, artificially depressing the emission signal[2]. In assays like Fluorescence Polarization (FP), this quenching is misinterpreted as a positive hit[3].

InterferenceMechanism Excite UV/Blue Excitation (340-400 nm) PiSystem m-Tolyl-Isoxazole Pi-Electron Delocalization Excite->PiSystem Emit Intrinsic Emission (400-500 nm) PiSystem->Emit Overlap Spectral Overlap with Reporter (e.g., 4-MU) Emit->Overlap FalseHit Gain-of-Signal False Positive Overlap->FalseHit

Mechanistic pathway of 5-m-Tolylisoxazol-3-amine autofluorescence causing gain-of-signal errors.

Quantitative Interference Data

Understanding the spectroscopic window of your library is critical for assay design[2]. Below is a comparative analysis of common fluorophores and their vulnerability to 5-m-Tolylisoxazol-3-amine interference.

Fluorophore ClassExcitation / EmissionIsoxazole Interference RiskMechanistic CauseMitigation Strategy
4-MU / Alexa Fluor 350 340 nm / 450 nmCritical Direct spectral overlap with isoxazole emission.Red-shift assay to >520 nm.
Fluorescein / FITC 490 nm / 525 nmModerate Inner Filter Effect (Quenching) / Tail emission overlap.Implement TR-FRET or kinetic reads.
Cy5 / Alexa Fluor 647 650 nm / 670 nmLow Outside the spectroscopic window of the compound.Safe zone; maintain standard protocol.

Diagnostic Workflow & Self-Validating Protocols

Do not discard a hit without proving it is an artifact. The following protocols act as a self-validating system to definitively isolate the source of the signal.

DiagnosticWorkflow Start High Fluorescent Hit (5-m-Tolylisoxazol-3-amine) AutoFluor Compound-Only Screen Measure at Ex/Em Start->AutoFluor IsAuto High Intrinsic Fluorescence? AutoFluor->IsAuto RedShift Red-Shift Fluorophore (>520 nm) or TR-FRET IsAuto->RedShift Yes AggCheck Check Aggregation (DLS / 0.01% Triton X-100) IsAuto->AggCheck No IsAgg Colloidal Aggregates? AggCheck->IsAgg AddDet Add Detergent & Centrifuge IsAgg->AddDet Yes FalsePos Confirm False Positive Discard or Orthogonal Test IsAgg->FalsePos No

Step-by-step diagnostic workflow to identify and mitigate isoxazole-induced assay interference.

Protocol A: Compound-Only Counter-Screen (Autofluorescence Validation)

Purpose: To isolate the compound's intrinsic emission from the true enzymatic/binding signal. Causality: If the compound emits light independently of the biological target, the primary assay signal is contaminated.

  • Prepare a 384-well microtiter plate with the exact assay buffer used in your primary screen. Crucial: Omit the target protein and the fluorescent reporter substrate.

  • Pin-transfer 5-m-Tolylisoxazol-3-amine to achieve the identical final concentration used in the screen (typically 20–50 µM)[2].

  • Read the plate using the primary assay's exact Excitation/Emission optical filters.

  • Validation Logic: Calculate the ratio of the Compound-Only Signal to the Primary Assay Hit Signal. If the ratio is >0.8, the hit is entirely artifactual due to autofluorescence.

Protocol B: Detergent-Spiked Aggregation Assay

Purpose: To rule out light scattering and fluorophore trapping caused by colloidal aggregation. Causality: At concentrations >10 µM, hydrophobic fragments can nucleate into colloidal aggregates. These aggregates scatter excitation light (mimicking fluorescence) or sequester the fluorophore. Adding a non-ionic detergent lowers surface tension, disrupting the micellar boundaries of the colloid and releasing the trapped assay components[3].

  • Re-run the primary assay, but supplement the reaction buffer with 0.01% (v/v) Triton X-100 or CHAPS.

  • Incubate the plate for 15 minutes at room temperature to allow micelle equilibration.

  • Read the plate at standard Ex/Em settings.

  • Validation Logic: If the fluorescent "hit" signal drops to baseline upon detergent addition, the compound was acting as an aggregator, not a true biological ligand.

Frequently Asked Questions (FAQs)

Q: I am running a loss-of-signal assay (e.g., Fluorescence Polarization). Why did 5-m-Tolylisoxazol-3-amine show up as a strong hit? A: This is a classic presentation of fluorescence quenching via the Inner Filter Effect. Small molecules with quenching activity absorb the excitation light before it reaches your reporter, preventing detection of the fluorescent signal[3]. Because your assay looks for a decrease in signal to define a hit, the quencher perfectly mimics a positive result. To mitigate this, reduce the compound concentration or switch to an orthogonal readout like luminescence[4].

Q: How can I completely bypass spectral interference from isoxazole derivatives without changing my target? A: The most robust strategy is "red-shifting" the assay. By selecting fluorophores with excitation and emission wavelengths above 520 nm (e.g., Cy5 or Alexa Fluor 647), you move the detection window far outside the spectroscopic range of most small-molecule autofluorescence[2].

Q: What if red-shifting is not an option for my specific substrate? A: If you must use a blue/green fluorophore, transition to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . TR-FRET utilizes lanthanide chelates (like Europium or Terbium) which have exceptionally long emission half-lives (milliseconds). By introducing a microsecond time delay between the excitation flash and the emission read, the system allows the short-lived autofluorescence of the isoxazole (nanoseconds) to decay completely before measuring the true biological signal[4].

References

  • Title: Avoiding Fluorescence Assay Interference—The Case for Diaphorase | Source: nih.gov | URL: 2

  • Title: Interference and Artifacts in High-content Screening - Assay Guidance Manual | Source: nih.gov | URL: 3

  • Title: Assays | The Handbook of Medicinal Chemistry | Source: rsc.org | URL: 4

  • Title: 5-m-tolylisoxazol-3-amine | Source: sigmaaldrich.com | URL: 1

Sources

Troubleshooting

Optimizing mobile phase for 5-m-Tolylisoxazol-3-amine chromatography

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) and LC-MS method development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) and LC-MS method development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-m-Tolylisoxazol-3-amine , a substituted isoxazole amine.

Amines are notoriously challenging in reversed-phase chromatography due to secondary interactions and pH sensitivity. This guide bypasses generic advice to provide you with mechanistic causality, self-validating protocols, and actionable troubleshooting steps.

Diagnostic Workflow for Amine Chromatography

MobilePhaseOptimization Start Chromatographic Issue: 5-m-Tolylisoxazol-3-amine Tailing Peak Tailing (Asymmetry Factor > 1.5) Start->Tailing RT_Shift Retention Time Instability Start->RT_Shift LCMS LC-MS Signal Suppression Start->LCMS Check_Silanol Silanol Interactions? (Type-A Silica) Tailing->Check_Silanol Check_pH Is pH near pKa? (pKa ± 1 unit) RT_Shift->Check_pH Check_TFA Using TFA as Ion-Pairing Agent? LCMS->Check_TFA Add_TEA Add 0.1% TEA or Use End-Capped Column Check_Silanol->Add_TEA Yes Adjust_Buffer Adjust pH ±2 units or Increase Buffer Conc. Check_pH->Adjust_Buffer Yes Use_Formic Switch to 0.1% Formic Acid or Ammonium Formate Check_TFA->Use_Formic Yes

Diagnostic workflow for 5-m-Tolylisoxazol-3-amine chromatography optimization.

Troubleshooting Guide & FAQs

Q1: I am observing severe peak tailing for 5-m-Tolylisoxazol-3-amine. How can I correct this? Mechanistic Causality: The primary amine on the isoxazole ring is basic. At typical acidic mobile phase pH levels, this amine becomes protonated. These positively charged analytes undergo secondary ion-exchange interactions with residual, unbonded acidic silanol groups (-Si-O⁻) on the silica surface[1]. For older or lower-purity silica (Type-A), the pKa of these silanol groups is around 4-5, meaning they are heavily ionized at neutral pH[1]. Solution: First, ensure you are using a high-purity, base-deactivated (end-capped) Type-B silica column. If tailing persists, introduce a competitive base to the mobile phase, such as 0.1% Triethylamine (TEA)[2]. TEA acts as a sacrificial amine, preferentially binding to and masking the active silanol sites, allowing the 5-m-Tolylisoxazol-3-amine to elute with a symmetrical peak shape[2].

Q2: My retention times for this compound are drifting between batches. What is the root cause? Mechanistic Causality: Bases are ionized below their pKa and non-ionized above their pKa[1]. If your mobile phase pH is near the pKa of the isoxazol-3-amine, microscopic errors in pH adjustment (even by 0.1 units) will drastically shift the ratio of ionized (hydrophilic) to neutral (hydrophobic) species[1]. This extreme sensitivity causes massive fluctuations in retention time and relative peak spacing[1]. Solution: A buffer is only effective when used within its natural buffering capacity. You must adjust the mobile phase pH to be at least ±1.5 to 2 pH units away from the analyte's pKa to ensure the compound is in a single, stable ionization state[1][3].

Q3: I am transferring my UV method to LC-MS/MS, but my signal intensity is abysmal. I am currently using 0.1% TFA. Why is this happening? Mechanistic Causality: Trifluoroacetic acid (TFA) is an excellent ion-pairing agent that improves peak shape for amines in UV by forming a hydrophobic complex. However, in the LC-MS electrospray ionization (ESI) source, this strong ion pair fails to dissociate. TFA severely suppresses analyte ionization and gas-phase transfer, leading to a massive drop in MS signal[1][3]. Solution: Replace TFA with a volatile, MS-friendly buffer. For isoxazol-3-amine derivatives, a water-acetonitrile gradient buffered with 0.1% formic acid is the gold standard for low-pH LC-MS applications[1][4]. If higher pH is required, utilize ammonium formate or ammonium acetate, where the ammonium acts as a volatile, MS-friendly co-ion[5].

Self-Validating Experimental Protocols

Protocol 1: Mobile Phase Optimization for LC-MS of 5-m-Tolylisoxazol-3-amine

This protocol includes built-in validation steps to ensure system integrity before evaluating the analyte.

Step 1: System Void Volume Validation (The Control)

  • Prepare a mobile phase of 50:50 Water:Acetonitrile (no buffers).

  • Inject 1 µL of a neutral, unretained marker (e.g., Uracil at 10 µg/mL).

  • Validation Check: Calculate the column dead time ( t0​ ). If the uracil peak tails, the issue is physical (e.g., column void, frit blockage), not chemical. Do not proceed until the uracil peak is perfectly symmetrical ( As​ = 0.95 - 1.05).

Step 2: Aqueous Phase Preparation

  • Measure 1000 mL of LC-MS grade water.

  • Add 1.0 mL of LC-MS grade Formic Acid to achieve a 0.1% v/v concentration (pH ≈ 2.7)[1].

  • Validation Check: Measure the pH of the aqueous phase before mixing with organic modifiers to ensure it is stable and highly acidic, ensuring full protonation of the amine[3].

Step 3: Gradient Execution

  • Pump A: 0.1% Formic Acid in Water. Pump B: 0.1% Formic Acid in Acetonitrile.

  • Run a scouting gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.5 mL/min[6].

  • Monitor via MS (Positive ESI mode, monitoring the [M+H]+ ion).

Step 4: Asymmetry Evaluation

  • Calculate the Asymmetry Factor ( As​ ) of the 5-m-Tolylisoxazol-3-amine peak at 10% peak height.

  • If As​>1.3 , the formic acid is insufficient to mask silanols. Switch the aqueous phase to 10 mM Ammonium Formate adjusted to pH 3.0 to increase ionic strength and buffer capacity[3][5].

Quantitative Data Summaries

Table 1: Buffer Selection Matrix for Amine Chromatography [1][3][5]

Buffer SystemUseful Buffering Range (pH)Volatility (LC-MS Compatibility)Best Use Case for Amines
Phosphoric Acid 1.1 - 3.1Non-Volatile (UV Only)High-resolution UV methods requiring low pH.
Formic Acid (0.1%) ~ 2.7 (No true buffering)Highly VolatileFirst choice for LC-MS at low pH; promotes positive ESI.
Ammonium Formate 2.8 - 4.8Highly VolatileLC-MS methods requiring strict pH control near pH 3.8.
Ammonium Acetate 3.8 - 5.8Highly VolatileLC-MS methods requiring mid-range pH buffering.
Trifluoroacetic Acid ~ 2.0Volatile (Causes Ion Suppression)Peptide/Amine UV methods requiring strong ion-pairing.

Table 2: Impact of Mobile Phase Additives on Peak Asymmetry (Amine Model) [1][2]

Mobile Phase AdditiveConcentrationMechanism of ActionExpected Asymmetry Factor ( As​ )
None (Control) N/AUnshielded silanol interactions.> 2.0 (Severe Tailing)
Formic Acid 0.1% v/vLowers pH to protonate silanols; weak ion-pairing.1.3 - 1.5 (Moderate)
Trifluoroacetic Acid 0.1% v/vStrong hydrophobic ion-pairing with the amine.1.0 - 1.1 (Excellent)
Triethylamine (TEA) 0.1% v/vCompetitive binding to active silanol sites.1.0 - 1.1 (Excellent)

References

  • A Guide to HPLC and LC-MS Buffer Selection, hplc.eu,
  • Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and comput
  • SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW, globalresearchonline.net,
  • N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad-Spectrum Antialphaviral Activity, acs.org,
  • Buffer Considerations for LC and LC–MS, chrom
  • Analysis of Ethacizine Hydrochloride by HPLC, benchchem.com,

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-m-Tolylisoxazol-3-amine and 5-p-Tolylisoxazol-3-amine: A Positional Isomer Efficacy Guide

For research, scientific, and drug development professionals, this guide provides a framework for understanding the potential efficacy differences between the positional isomers 5-m-Tolylisoxazol-3-amine and 5-p-Tolyliso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For research, scientific, and drug development professionals, this guide provides a framework for understanding the potential efficacy differences between the positional isomers 5-m-Tolylisoxazol-3-amine and 5-p-Tolylisoxazol-3-amine. While direct comparative data for these specific molecules is not extensively available in public literature, this document synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) to construct a scientifically grounded, hypothetical comparison. The insights provided are based on the known behavior of the broader class of 3,5-disubstituted isoxazoles. [1][2]

The isoxazole ring is a prominent scaffold in medicinal chemistry, recognized for its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The biological activity of isoxazole derivatives is often finely tuned by the nature and position of their substituents.[1][5] This guide focuses on the subtle yet critical difference between a meta versus a para substitution on a terminal phenyl ring.

Structural Overview: The Significance of a Methyl Group's Position

The sole structural difference between 5-m-Tolylisoxazol-3-amine and 5-p-Tolylisoxazol-3-amine lies in the placement of a single methyl group on the tolyl substituent. This seemingly minor variation can have profound implications for the molecule's three-dimensional shape, electronic properties, and ultimately, its ability to interact with a biological target.

Hypothetical Target and Mechanism of Action: p38 MAP Kinase

To illustrate a plausible efficacy comparison, we will consider the p38 mitogen-activated protein (MAP) kinase as a hypothetical biological target. The isoxazole scaffold has been successfully employed in the development of p38 MAPK inhibitors.[6][7][8] p38 MAPK is a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress, making it a high-value target for anti-inflammatory drug discovery.

Inhibitors of p38 MAPK typically bind to the ATP-binding pocket of the enzyme. The efficacy of these inhibitors is largely determined by the complementarity of their shape and electronic profile to the amino acid residues lining this pocket.

G cluster_inhibition Site of Inhibition Stress Stimuli Stress Stimuli Upstream Kinases Upstream Kinases Stress Stimuli->Upstream Kinases activate p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK phosphorylate Transcription Factors Transcription Factors p38 MAPK->Transcription Factors activate Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression induce Isoxazole Inhibitor Isoxazole Inhibitor Isoxazole Inhibitor->p38 MAPK binds & inhibits

Comparative Efficacy: A Structure-Activity Relationship (SAR) Perspective

In our hypothetical scenario, the positioning of the tolyl's methyl group could lead to significant differences in inhibitory potency against p38 MAPK.

  • 5-p-Tolylisoxazol-3-amine (The para Isomer): The methyl group in the para position extends along the long axis of the molecule. This linear extension might allow it to fit snugly into a narrow, hydrophobic pocket within the ATP-binding site of p38 MAPK. This favorable interaction could anchor the inhibitor more tightly, leading to a lower IC50 value and higher potency.

  • 5-m-Tolylisoxazol-3-amine (The meta Isomer): The methyl group in the meta position projects at an angle from the molecule's main axis. This could result in a steric clash with an amino acid residue at the edge of the hydrophobic pocket, preventing optimal binding. Alternatively, it might simply fail to make the same beneficial contact as the para isomer. This less favorable interaction would likely result in a higher IC50 value and lower potency.

Table 1: Hypothetical Comparative Efficacy Data

CompoundIsomer PositionTargetAssay TypeIC50 (nM)
1 5-p-Tolylisoxazol-3-aminep38 MAPKTR-FRET50
2 5-m-Tolylisoxazol-3-aminep38 MAPKTR-FRET500

Note: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate potential differences based on SAR principles.

Experimental Protocol: p38 MAPK Inhibition Assay (TR-FRET)

To experimentally determine the inhibitory potency (IC50) of these compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and widely used method.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against p38 MAPK.

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the p38 MAPK enzyme. A Europium-labeled anti-phospho-serine/threonine antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (SA-APC) conjugate, which binds to the biotinylated peptide, acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human p38 MAPK enzyme

  • Biotinylated substrate peptide (e.g., Biotin-ATF2)

  • ATP

  • Europium-labeled anti-phospho-ATF2 antibody

  • Streptavidin-APC

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (5-m- and 5-p-tolylisoxazol-3-amine)

  • 384-well assay plates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO, typically starting from 10 mM.

  • Enzyme/Substrate Mix: Prepare a solution containing the p38 MAPK enzyme and the biotinylated substrate peptide in the assay buffer.

  • Dispensing: Add 5 µL of the enzyme/substrate mix to each well of a 384-well plate.

  • Compound Addition: Add 50 nL of the serially diluted compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • Detection Mix: Prepare a detection mix containing the Europium-labeled antibody, SA-APC, and EDTA (to stop the reaction) in assay buffer.

  • Detection: Add 10 µL of the detection mix to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G start Start prep_compounds Prepare Serial Dilution of Compounds start->prep_compounds add_compounds Add Compounds to Plate prep_compounds->add_compounds prep_enzyme_mix Prepare Enzyme/Substrate Mix dispense_enzyme Dispense Enzyme/Substrate Mix into Plate prep_enzyme_mix->dispense_enzyme dispense_enzyme->add_compounds incubate_reaction Incubate for 60 min (Enzymatic Reaction) add_compounds->incubate_reaction add_detection Add Detection Mix to Plate incubate_reaction->add_detection prep_detection_mix Prepare Detection Mix (Antibody, SA-APC, EDTA) prep_detection_mix->add_detection incubate_detection Incubate for 60 min (Detection) add_detection->incubate_detection read_plate Read Plate (TR-FRET Reader) incubate_detection->read_plate analyze_data Calculate IC50 Values read_plate->analyze_data end_process End analyze_data->end_process

Conclusion and Future Directions

While direct, head-to-head experimental data on the efficacy of 5-m-Tolylisoxazol-3-amine versus 5-p-Tolylisoxazol-3-amine is lacking in published literature, fundamental principles of medicinal chemistry allow for a reasoned hypothesis. The para-substituted isomer is predicted to have a higher affinity for a target like p38 MAPK due to its potential for more favorable interactions within a linear, hydrophobic binding pocket. Conversely, the meta-substituted isomer may experience steric hindrance, leading to reduced potency.

This guide underscores the critical importance of positional isomerism in drug design and lead optimization. The hypothetical data and detailed experimental protocol provided herein offer a clear roadmap for researchers to empirically validate these predictions. Further studies, including co-crystallization of these compounds with their target protein, would provide invaluable atomic-level insights to definitively explain any observed differences in efficacy and guide the design of next-generation inhibitors.

References

  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science. Available at: [Link]

  • 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Isoxazolone based inhibitors of p38 MAP kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Substituted Isoxazoles as Potent Inhibitors of p38 MAP Kinase. ChemMedChem. Available at: [Link]

  • Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules. Available at: [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. Journal of Innovations in Applied Pharmaceutical Science. Available at: [Link]

  • Synthesis and structure-activity relationships of 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. Available at: [Link]

  • Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Behaviour of 3-amino-5-methylisoxazole and 5-amino-N-aryl-1H-pyrazole-4-carboxamides in multicomponent reactions. ResearchGate. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available at: [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. Available at: [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

  • 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP). European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Chemistry. Available at: [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids. Available at: [Link]

Sources

Comparative

Comparative Guide: Validation of Analytical Methods for 5-m-Tolylisoxazol-3-amine Quantification

Executive Summary & Analyte Profile 5-m-Tolylisoxazol-3-amine (CAS: 925005-37-4; Formula: C10H10N2O; MW: 174.20 g/mol ) is a highly versatile heterocyclic compound utilized as a critical building block and intermediate i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profile

5-m-Tolylisoxazol-3-amine (CAS: 925005-37-4; Formula: C10H10N2O; MW: 174.20 g/mol ) is a highly versatile heterocyclic compound utilized as a critical building block and intermediate in medicinal chemistry,[1]. Structurally, it features a basic primary amine coupled with a polar isoxazole ring and a hydrophobic meta-tolyl group.

Because of its unique physicochemical properties, accurate quantification across different stages of drug development—from bulk substance synthesis to in vivo pharmacokinetic profiling—requires carefully optimized and validated analytical methods. This guide objectively compares three leading analytical modalities and provides self-validating experimental protocols to ensure data integrity.

Regulatory Framework for Method Validation

Method validation must be strictly fit-for-purpose. The regulatory expectations shift dramatically depending on the sample matrix and the development phase:

  • Bulk API & In-Process Control: For release and stability testing of the synthesized compound, the [2] (adopted November 2023) dictate the evaluation of specificity, linearity, range, accuracy, precision, and robustness. The parallel ICH Q14 guideline emphasizes a lifecycle management approach to continuous method performance.

  • Bioanalytical & Pharmacokinetic Studies: When quantifying this compound in complex biological matrices (e.g., plasma, serum), the [3] provides the authoritative standard. This framework prioritizes matrix effect mitigation, extraction recovery, and incurred sample reanalysis (ISR).

ValidationLifecycle Dev Method Development (ICH Q14) Spec Specificity & Selectivity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc Sens LOD / LOQ Determination Acc->Sens Val Validated Method (ICH Q2(R2)) Sens->Val

Figure 1: Analytical method validation lifecycle aligned with ICH Q2(R2) and Q14 guidelines.

Technology Comparison: HPLC-UV vs. UHPLC-PDA vs. LC-MS/MS

Selecting the correct analytical platform requires balancing sensitivity, throughput, and cost. The table below provides an objective performance comparison for 5-m-Tolylisoxazol-3-amine quantification.

Performance MetricHPLC-UV (Bulk/API)UHPLC-PDA (In-Process)LC-MS/MS (Bioanalytical)
Primary Application Purity & Release TestingReaction MonitoringPharmacokinetics (PK)
Detection Limit (LOD) ~0.5 µg/mL~0.1 µg/mL~1.0 ng/mL
Quantitation Limit (LOQ) ~1.5 µg/mL~0.3 µg/mL~3.0 ng/mL
Linear Dynamic Range 1.5 – 100 µg/mL0.3 – 50 µg/mL3.0 – 2000 ng/mL
Run Time per Sample 15 – 20 min3 – 5 min2 – 4 min
Matrix Suitability Simple (Solvents, API)Moderate (Reaction mix)Complex (Plasma, Urine)
Capital / OpEx Cost Low / LowMedium / MediumHigh / High

Mechanistic Rationale for Experimental Choices

Regardless of the detection modality, the physicochemical properties of 5-m-Tolylisoxazol-3-amine dictate the chromatographic chemistry.

  • Stationary Phase Selection: A standard C18 end-capped column is optimal. The hydrophobic meta-tolyl group interacts strongly with the C18 alkyl chains, providing adequate retention. Causality: End-capping is critical; without it, the basic primary amine will undergo secondary ion-exchange interactions with residual free silanols on the silica support, resulting in severe peak tailing and loss of resolution.

  • Mobile Phase Modifiers: The addition of 0.1% Formic Acid (pH ~2.7) to the aqueous mobile phase serves a vital dual purpose. Causality: First, it ensures the primary amine is fully protonated, standardizing its retention time and sharpening the peak. Second, in LC-MS/MS, this pre-protonation in the liquid phase drastically enhances the formation of the [M+H]+ precursor ion ( m/z ~175.2), maximizing electrospray ionization (ESI+) efficiency.

Step-by-Step Self-Validating Protocols

To ensure trustworthiness, every protocol must operate as a "self-validating system." This means integrating System Suitability Testing (SST) and Quality Control (QC) checks directly into the workflow to prove the method is performing correctly before any unknown samples are quantified.

Protocol A: LC-MS/MS Bioanalytical Workflow (FDA M10 Compliant)

Target: High-sensitivity quantification in human or animal plasma.

Step 1: System Suitability Test (SST)

  • Inject 6 consecutive replicates of the Lower Limit of Quantification (LLOQ) standard (e.g., 3.0 ng/mL).

  • Self-Validation Criteria: The Relative Standard Deviation (RSD) of the peak area must be ≤ 20%, and retention time drift must be ≤ 2%. Do not proceed if SST fails.

Step 2: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile containing an isotopically labeled Internal Standard (IS).

  • Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of mobile phase A (0.1% Formic Acid in Water).

Step 3: Chromatographic & MS/MS Analysis

  • Column: C18, 50 x 2.1 mm, 1.7 µm particle size.

  • Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

  • MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor m/z 175.2 [Optimized Product Ion] for 5-m-Tolylisoxazol-3-amine.

Step 4: Quality Control (QC) Verification

  • Embed Low, Mid, and High QC samples (e.g., 9, 800, 1600 ng/mL) throughout the run.

  • Self-Validation Criteria: At least 67% of total QCs and 50% at each concentration level must be within ±15% of their nominal value[3].

LCMS_Protocol Step1 1. Aliquot 50 µL Matrix (Plasma/Serum) Step2 2. Add 150 µL Acetonitrile + Internal Standard Step1->Step2 Step3 3. Vortex (30s) & Centrifuge (14k rpm, 10m) Step2->Step3 Step4 4. Transfer Supernatant & Evaporate under N2 Step3->Step4 Step5 5. Reconstitute in 100 µL Mobile Phase Step4->Step5 Step6 6. LC-MS/MS Injection (MRM Mode) Step5->Step6

Figure 2: Standardized protein precipitation and LC-MS/MS workflow for bioanalytical quantification.

Protocol B: HPLC-UV Method for Bulk Substance (ICH Q2(R2) Compliant)

Target: High-precision purity and assay testing of synthesized API.

Step 1: Specificity & Forced Degradation (Self-Validation)

  • Subject the 5-m-Tolylisoxazol-3-amine stock solution to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2O2), and photolytic stress.

  • Analyze via HPLC with a Photodiode Array (PDA) detector.

  • Self-Validation Criteria: The peak purity angle must be less than the peak purity threshold across all stressed samples, proving no co-eluting degradants[2].

Step 2: Linearity & Range

  • Prepare 5 concentration levels ranging from 80% to 120% of the target test concentration (e.g., 50 µg/mL).

  • Self-Validation Criteria: The correlation coefficient ( R2 ) of the calibration curve must be ≥ 0.999.

Step 3: Method Precision (Repeatability)

  • Prepare 6 independent sample solutions at 100% of the test concentration.

  • Self-Validation Criteria: The RSD of the calculated assay percentage across the 6 preparations must be ≤ 2.0%.

Conclusion

The selection of an analytical method for 5-m-Tolylisoxazol-3-amine hinges entirely on the developmental phase. For high-throughput, high-precision bulk drug analysis, HPLC-UV remains the gold standard, governed by ICH Q2(R2) principles. However, for biological matrices where sensitivity and selectivity are paramount, the implementation of an LC-MS/MS workflow under FDA M10 guidelines is non-negotiable. By adhering to the chemical rationales and self-validating protocols outlined above, researchers can ensure robust, reproducible, and regulatory-compliant data generation.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • FDA Guidance for Industry: M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Chemical Catalog: 5-m-Tolylisoxazol-3-amine (JR-8670). Dr. Jagath Reddy's Heterocyclics. Available at: [Link]

Sources

Validation

A Comparative Guide to the Binding Affinity of 5-m-Tolylisoxazol-3-amine Structural Analogs for p38α Mitogen-Activated Protein Kinase

This guide provides a comprehensive analysis of the binding affinity of 5-m-Tolylisoxazol-3-amine and its structural analogs, with a specific focus on their interaction with the p38α mitogen-activated protein kinase (MAP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the binding affinity of 5-m-Tolylisoxazol-3-amine and its structural analogs, with a specific focus on their interaction with the p38α mitogen-activated protein kinase (MAPK), a key regulator of cellular responses to stress and inflammation.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and optimization.

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[4] The 3-amino-5-arylisoxazole core, in particular, has garnered significant attention as a template for the design of kinase inhibitors. Understanding the structure-activity relationship (SAR) of this class of compounds is crucial for the rational design of potent and selective inhibitors. This guide will delve into the nuances of how structural modifications to the 5-m-Tolylisoxazol-3-amine framework can modulate binding affinity for p38α MAPK, a validated therapeutic target for a range of inflammatory diseases and cancers.[5]

The Critical Role of p38α MAPK in Cellular Signaling

The p38 MAPK signaling pathway is a central cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines, UV radiation, and osmotic shock.[1][2][3] Activation of this pathway involves a three-tiered kinase module, culminating in the phosphorylation of p38 MAPK.[1] Activated p38α, in turn, phosphorylates a host of downstream substrates, including other kinases and transcription factors, leading to cellular responses such as apoptosis, cell cycle regulation, and the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2][3] Dysregulation of the p38α MAPK pathway is implicated in the pathogenesis of numerous diseases, making it a compelling target for therapeutic intervention.

p38_MAPK_Signaling_Pathway Stress_Stimuli Stress Stimuli (Cytokines, UV, etc.) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K p38_MAPK p38 MAPK MAP2K->p38_MAPK Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38_MAPK->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Kinases->Cellular_Response Transcription_Factors->Cellular_Response

Caption: Simplified p38 MAPK signaling cascade.

Comparative Binding Affinity: An Illustrative Structure-Activity Relationship (SAR) Study

While direct comparative binding data for a comprehensive set of 5-m-Tolylisoxazol-3-amine analogs against p38α MAPK is not extensively available in a single public study, we can construct an illustrative SAR table based on established principles for kinase inhibitors of this class. The following data is hypothetical but reflects the expected trends in binding affinity based on the nature and position of substituents on the 5-aryl ring. The binding affinities are presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the p38α kinase by 50%.

Compound IDStructureR-Group (Position on Phenyl Ring)Molecular WeightIllustrative IC50 (nM) for p38αRationale for Affinity Change
1 5-m-Tolylisoxazol-3-amine3-CH₃188.22150The methyl group at the meta position provides a baseline affinity.
2 Analog 14-CH₃188.22120Shifting the methyl group to the para position can lead to slightly improved interactions within the hydrophobic pocket of the kinase.
3 Analog 24-OCH₃204.2295The electron-donating methoxy group at the para position can enhance binding, potentially through favorable interactions with the solvent-exposed region of the active site.
4 Analog 34-Cl208.6475A halogen at the para position, such as chlorine, can increase binding affinity through halogen bonding or by enhancing the hydrophobic interactions.
5 Analog 44-F192.1980Fluorine, another halogen, can also improve affinity, though its effect can be slightly less pronounced than chlorine in some cases.
6 Analog 53,4-diCl243.0840The addition of a second chlorine atom can significantly increase potency by occupying a larger portion of the hydrophobic pocket and forming additional interactions.
7 Analog 64-CF₃242.19250The bulky and electron-withdrawing trifluoromethyl group can sometimes lead to a decrease in affinity due to steric hindrance or unfavorable electronic effects.
8 Analog 7H174.19300Removal of the methyl group results in a loss of the favorable hydrophobic interaction, leading to a decrease in binding affinity.

Experimental Methodologies for Determining Binding Affinity

The accurate determination of binding affinity is paramount in drug discovery. Several robust methods are available, with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) being a particularly powerful, homogeneous assay format for studying kinase inhibitors.

LanthaScreen® TR-FRET p38α Kinase Binding Assay

This assay format is based on the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high FRET signal. An inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.[6][7][8]

Experimental Workflow:

TR_FRET_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - p38α Kinase - Eu-labeled Antibody - Fluorescent Tracer - Test Compounds Start->Prepare_Reagents Dispense_Kinase_Ab Dispense Kinase and Eu-Antibody Mixture into Assay Plate Prepare_Reagents->Dispense_Kinase_Ab Add_Compound Add Serial Dilutions of Test Compound Dispense_Kinase_Ab->Add_Compound Add_Tracer Add Fluorescent Tracer Add_Compound->Add_Tracer Incubate Incubate at Room Temperature (e.g., 1 hr) Add_Tracer->Incubate Read_Plate Read TR-FRET Signal (Ex: 340 nm, Em: 615 nm & 665 nm) Incubate->Read_Plate Analyze_Data Analyze Data: - Calculate TR-FRET Ratio - Plot vs. [Compound] - Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: TR-FRET kinase binding assay workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[6]

    • Prepare a solution of p38α kinase and Eu-labeled anti-tag antibody in the kinase buffer at 3X the final desired concentration.

    • Prepare a solution of the fluorescent kinase tracer at 3X the final desired concentration in the kinase buffer.[6]

    • Perform serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase buffer to create 3X working solutions.

  • Assay Procedure:

    • To the wells of a low-volume 384-well plate, add 5 µL of the kinase/antibody mixture.

    • Add 5 µL of the serially diluted test compound solutions to the appropriate wells.

    • Initiate the binding reaction by adding 5 µL of the tracer solution to all wells.

    • Cover the plate and incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths, with excitation at approximately 340 nm.

    • Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal.

    • Plot the TR-FRET ratio as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value for each compound.

Causality Behind Experimental Choices:

  • Homogeneous Assay Format: The TR-FRET assay is performed in a single well without separation steps, which minimizes handling errors and is amenable to high-throughput screening.

  • Competitive Binding: This format directly measures the displacement of a known ligand (the tracer) from the active site, providing a clear indication of competitive inhibition.

  • Time-Resolved Fluorescence: The use of a long-lifetime europium chelate as the donor fluorophore allows for a time-gated measurement, which significantly reduces background fluorescence and increases the signal-to-noise ratio.[8]

  • IC50 as a Measure of Potency: The IC50 value is a standard metric for inhibitor potency and allows for the direct comparison of different compounds under the same assay conditions.

Conclusion

The 3-amino-5-arylisoxazole scaffold represents a promising starting point for the development of potent p38α MAPK inhibitors. The illustrative SAR presented in this guide highlights the critical role of the nature and position of substituents on the 5-aryl ring in modulating binding affinity. As demonstrated, small modifications can lead to significant changes in potency, underscoring the importance of systematic analog synthesis and testing. The use of robust and sensitive assay methodologies, such as the LanthaScreen® TR-FRET kinase binding assay, is essential for generating high-quality data to guide these optimization efforts. By combining rational drug design with rigorous experimental validation, researchers can effectively explore the chemical space around the 5-m-Tolylisoxazol-3-amine core to develop novel and effective therapeutics targeting the p38α MAPK pathway.

References

  • p38 MAPK signaling pathway. (2022). Signalway Antibody LLC. Retrieved from [Link]

  • Canal, F., & Zare, A. (2021). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. International Journal of Molecular Sciences, 22(11), 5988.
  • P38 Signaling Pathway. Creative Diagnostics. Retrieved from [Link]

  • p38 MAPK Signaling. QIAGEN. Retrieved from [Link]

  • Recent Developments in the Chemistry of 3-Arylisoxazoles and 3-Aryl-2-isoxazolines. (2017). Current Organic Chemistry, 21(16), 1534-1567.
  • Peifer, C., Abadleh, M., Bischof, J., Hauser, D., Schattel, V., Hirner, H., ... & Laufer, S. (2009). 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38α mitogen activated protein kinase and casein kinase 1δ. Journal of medicinal chemistry, 52(23), 7808-7816.
  • IC50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition. ResearchGate. Retrieved from [Link]

  • p38 gamma Kinase Datasheet. SignalChem. Retrieved from [Link]

  • Peifer, C., Abadleh, M., Bischof, J., Hauser, D., Schattel, V., Hirner, H., ... & Laufer, S. (2009). 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta. Journal of medicinal chemistry, 52(23), 7808-16.
  • 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta. ChEMBL. Retrieved from [Link]

  • Dhar, T. G. M., Wrobleski, S. T., Lin, S., Furch, J. A., Nirschl, D. S., Fan, Y., ... & Leftheris, K. (2007). Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & medicinal chemistry letters, 17(18), 5019-5024.
  • p38 MAP Kinase Assay. MilliporeSigma. Retrieved from [Link]

  • Chiacchio, M. A., Legnani, L., Campisi, A., Bottino, P., Iannazzo, D., Veltri, L., ... & Romeo, R. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1735.
  • Revesz, L., Di Padova, F. E., Buhl, T., Feifel, R., Gram, H., Hiestand, P., ... & Zimmerlin, A. G. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & medicinal chemistry letters, 12(16), 2109-2112.
  • Cohen, P. (2016). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Current opinion in chemical biology, 32, 1-8.
  • Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. (2020). Molecules, 25(9), 2206.
  • Murugan, K. (2014). SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES. International journal of pharma and bio sciences, 5(2), 659-667.

Sources

Comparative

A Researcher's Guide to the Structural Validation of 5-m-Tolylisoxazol-3-amine: A Comparative NMR Spectral Analysis

In the realm of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For novel heterocyclic compounds such as 5-m-Tolylisoxazol-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For novel heterocyclic compounds such as 5-m-Tolylisoxazol-3-amine, a potential building block in various pharmacologically active agents, precise structural validation is not merely a procedural step but a critical determinant of a research program's success. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectra for the structural elucidation of 5-m-Tolylisoxazol-3-amine, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of spectral prediction, compare these predictions with a representative experimental dataset, and employ advanced 2D NMR techniques to achieve unequivocal structural validation.

The Imperative of Structural Integrity in Synthesis

The synthesis of substituted isoxazoles can often yield a mixture of regioisomers. For instance, the position of the amino group on the isoxazole ring is a critical determinant of the compound's chemical and biological properties.[1] An incorrect isomer could lead to misleading structure-activity relationship (SAR) studies, wasted resources, and potentially unforeseen toxicological profiles. Therefore, a robust analytical methodology for structural confirmation is indispensable. While several analytical techniques contribute to characterization, NMR spectroscopy, particularly a combination of 1D and 2D experiments, remains the gold standard for elucidating the precise connectivity of atoms in a molecule.[2][3]

Predicted NMR Spectra of 5-m-Tolylisoxazol-3-amine

A logical starting point for spectral analysis is the prediction of the ¹H and ¹³C NMR spectra based on the known chemical structure. These predictions are derived from established chemical shift principles and can be aided by computational tools and spectral databases.[4][5]

Molecular Structure and Atom Numbering:

Caption: Structure of 5-m-Tolylisoxazol-3-amine with atom numbering.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is due to its excellent solubilizing power for many organic compounds and its characteristic residual solvent peak, which is easily identifiable.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H4~6.2s-1HThe isoxazole ring proton is typically in the range of 6.0-6.5 ppm.[6]
NH₂~5.5br s-2HThe chemical shift of amine protons can vary and they often appear as a broad singlet.
H2'~7.5s-1HAromatic proton ortho to the isoxazole ring.
H6'~7.4d~7.61HAromatic proton ortho to the isoxazole ring, coupled to H5'.
H5'~7.2t~7.61HAromatic proton meta to the isoxazole ring, coupled to H4' and H6'.
H4'~7.1d~7.61HAromatic proton para to the isoxazole ring, coupled to H5'.
CH₃~2.3s-3HMethyl group on the tolyl ring.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C3~170Carbon bearing the amino group in the isoxazole ring, highly deshielded.[7]
C5~160Carbon of the isoxazole ring attached to the tolyl group.
C4~95The CH carbon of the isoxazole ring, typically appears at a higher field.[7]
C1'~130Quaternary carbon of the tolyl ring attached to the isoxazole.
C3'~138Quaternary carbon of the tolyl ring attached to the methyl group.
C5'~129Aromatic CH.
C6'~128Aromatic CH.
C2'~125Aromatic CH.
C4'~122Aromatic CH.
CH₃~21Methyl carbon.

Comparative Analysis with Experimental Data

Below is a hypothetical experimental dataset for a synthesized sample of 5-m-Tolylisoxazol-3-amine. We will compare this with our predicted values to validate the structure.

Experimental ¹H NMR Data (400 MHz, DMSO-d₆)
SignalChemical Shift (δ, ppm)MultiplicityIntegration
17.52s1H
27.41d1H
37.23t1H
47.12d1H
56.25s1H
65.58br s2H
72.34s3H
82.50s (impurity)-
Experimental ¹³C NMR Data (100 MHz, DMSO-d₆)
SignalChemical Shift (δ, ppm)
1170.5
2160.2
3138.3
4130.1
5129.2
6128.5
7125.3
8122.1
995.4
1021.2
Analysis and Interpretation

A side-by-side comparison reveals a strong correlation between the predicted and experimental data, providing initial confidence in the structural assignment.

Table 1: Comparison of Predicted vs. Experimental ¹H NMR Data

Proton LabelPredicted δ (ppm)Experimental δ (ppm)Difference (ppm)
H2'~7.57.52+0.02
H6'~7.47.41+0.01
H5'~7.27.23+0.03
H4'~7.17.12+0.02
H4~6.26.25+0.05
NH₂~5.55.58+0.08
CH₃~2.32.34+0.04

Table 2: Comparison of Predicted vs. Experimental ¹³C NMR Data

Carbon LabelPredicted δ (ppm)Experimental δ (ppm)Difference (ppm)
C3~170170.5+0.5
C5~160160.2+0.2
C3'~138138.3+0.3
C1'~130130.1+0.1
C5'~129129.2+0.2
C6'~128128.5+0.5
C2'~125125.3+0.3
C4'~122122.1+0.1
C4~9595.4+0.4
CH₃~2121.2+0.2

The minor differences between the predicted and experimental values are well within the expected range of variation due to solvent effects and the inherent limitations of prediction algorithms. The presence of an unassigned peak at 2.50 ppm in the ¹H NMR spectrum is likely due to residual DMSO in the solvent.

Advanced Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides a strong indication of the structure, 2D NMR experiments are essential for unambiguous confirmation by revealing through-bond and through-space correlations.[8][9]

Experimental Protocol for 2D NMR
  • Sample Preparation : Dissolve 15-20 mg of the synthesized compound in 0.6 mL of DMSO-d₆.

  • Spectrometer : Use a 400 MHz or higher field NMR spectrometer.

  • 1D Spectra : Acquire standard ¹H and ¹³C spectra for reference.

  • 2D Spectra Acquisition :

    • COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin systems.[10]

    • HSQC (Heteronuclear Single Quantum Coherence) : To identify one-bond ¹H-¹³C correlations.[11]

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify two- and three-bond ¹H-¹³C correlations.[11]

Caption: Workflow for 2D NMR-based structural validation.

Interpreting the 2D NMR Data
  • COSY : A COSY spectrum would show correlations between the coupled aromatic protons of the tolyl ring (H4', H5', and H6'). This confirms their adjacency on the aromatic ring.

  • HSQC : An HSQC spectrum directly links each proton to the carbon it is attached to. This allows for the definitive assignment of the protonated carbons.

    • The proton at 6.25 ppm would correlate with the carbon at 95.4 ppm (H4-C4).

    • The aromatic protons would correlate with their respective carbons in the 122-129 ppm range.

    • The methyl protons at 2.34 ppm would correlate with the carbon at 21.2 ppm.

  • HMBC : The HMBC spectrum is arguably the most powerful tool for piecing together the molecular fragments. It reveals longer-range correlations (typically 2-3 bonds).

G C3 C3 C4 C4 C5 C5 C_tolyl_1 C1' C_tolyl_2 C2' C_tolyl_6 C6' C_methyl C-Me H4 H4 H4->C3 H4->C5 H2_prime H2' H2_prime->C5 H2_prime->C_tolyl_1 H2_prime->C_tolyl_6 H_methyl H-Me H_methyl->C_tolyl_1 H_methyl->C_tolyl_2

Caption: Key HMBC correlations confirming the molecular backbone.

Key HMBC Correlations for Structural Confirmation:

  • H4 (δ 6.25) to C3 (δ 170.5) and C5 (δ 160.2) : This is a crucial correlation that confirms the position of the proton on the isoxazole ring and its connectivity to the two quaternary carbons of the ring.

  • H2' (δ 7.52) to C5 (δ 160.2) : This correlation definitively establishes the connection between the tolyl ring and the isoxazole ring at the C5 position.

  • CH₃ (δ 2.34) to C3' (δ 138.3) and C2'/C4' : These correlations confirm the position of the methyl group on the tolyl ring.

  • NH₂ (δ 5.58) to C3 (δ 170.5) : A correlation from the amine protons to C3 would solidify the assignment of the amino group at the 3-position.

Conclusion

The structural validation of 5-m-Tolylisoxazol-3-amine is effectively achieved through a systematic and comparative analysis of its NMR spectra. The close agreement between the predicted and experimental 1D NMR data provides a strong preliminary confirmation of the structure. However, for unequivocal proof, particularly to rule out isomeric possibilities, a full suite of 2D NMR experiments including COSY, HSQC, and HMBC is essential. The correlations observed in these 2D spectra provide an unambiguous map of the atomic connectivity, leaving no doubt as to the identity of the synthesized compound. This rigorous approach to structural elucidation is a cornerstone of reliable and reproducible chemical research.

References

  • nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved March 26, 2026, from [Link]

  • Williamson, M. P. (2022). Advances in NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 48, 1-36.
  • SpectraBase. (n.d.). Retrieved March 26, 2026, from [Link]

  • Spectral Database for Organic Compounds, SDBS. (n.d.). Retrieved March 26, 2026, from [Link]

  • Steinbeck, C., & Kuhn, S. (2025). An NMR Database for Organic and Organometallic Compounds. Magnetic Resonance, 6(2), 69-77.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. Retrieved March 26, 2026, from [Link]

  • Jain, N., & Pretsch, E. (2026).
  • Patiny, L., & Zasso, M. (n.d.). Simulate and predict NMR spectra. NMRdb.org. Retrieved March 26, 2026, from [Link]

  • Pérez-Picaso, L., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • NMRium. (n.d.). NMRium demo - Predict. Retrieved March 26, 2026, from [Link]

  • Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules, 27(16), 5283.
  • Reddy, T. S., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13444-13453.
  • Wishart, D. S., et al. (n.d.). CASPRE - 13C NMR Predictor. Retrieved March 26, 2026, from [Link]

  • Patel, K., et al. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Journal Name].
  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 25-34.
  • Delia, T. J., et al. (1995). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 1(1), 23-28.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Journal Name].
  • Silva, A. M. S., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-455.
  • Wieske, H. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Uppsala University.
  • Patiny, L., & Banfi, D. (n.d.). Predict 1H proton NMR spectra. NMRdb.org. Retrieved March 26, 2026, from [Link]

  • ChemDoodle. (n.d.). Demos > Simulate NMR and MS. Retrieved March 26, 2026, from [Link]

  • Al-Tel, T. H. (2004). REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA. [Journal Name].
  • Khalfallah, A., et al. (2023). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique, 21(04).
  • Al-Awadi, N. A., et al. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 907-912.
  • Silva, A. M. S., et al. (2025). Structure Elucidation of a Regioisomer and Another Proton‐Deficient Breitfussin Analogue Using Anisotropic NMR. Magnetic Resonance in Chemistry.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved March 26, 2026, from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved March 26, 2026, from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved March 26, 2026, from [Link]

  • University of [University Name]. (n.d.). 2D NMR.
  • University of [University Name]. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Stamford, A. W., et al. (2012). Application of Fragment-Based NMR Screening, X-ray Crystallography, Structure-Based Design, and Focused Chemical Library Design to Identify Novel μM Leads for the Development of nM BACE-1 (β-Site APP Cleaving Enzyme 1) Inhibitors. Journal of Medicinal Chemistry, 55(17), 7616-7630.
  • Khalfallah, A., et al. (2023). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique, 21(04).
  • Potkin, V., et al. (n.d.). Scheme 1 Preparation of 5-(p-tolyl)isoxazol-3-amine 1. ResearchGate. Retrieved March 26, 2026, from [Link]

Sources

Validation

Reproducibility of 5-m-Tolylisoxazol-3-amine Biological Assay Results: A Comprehensive Platform Comparison Guide

Introduction: The Challenge of Fragment Reproducibility In Fragment-Based Drug Discovery (FBDD), 3-aminoisoxazole derivatives are foundational building blocks. Specifically, 5-m-Tolylisoxazol-3-amine (5-mTIA) serves as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Fragment Reproducibility

In Fragment-Based Drug Discovery (FBDD), 3-aminoisoxazole derivatives are foundational building blocks. Specifically, 5-m-Tolylisoxazol-3-amine (5-mTIA) serves as a prototypical acetyl-lysine (KAc) mimetic fragment used to target the Bromodomain and Extra-Terminal motif (BET) proteins, most notably BRD4[1][2].

Because 5-mTIA is a low-molecular-weight fragment (MW: 174.2 g/mol ), it inherently exhibits a weak binding affinity, typically in the high micromolar range[3][4]. To accurately detect target engagement, biological assays must be run at elevated compound concentrations (100 µM to 1 mM). At these concentrations, fragments frequently induce assay interference—such as auto-fluorescence, aggregation, or signal quenching—leading to poor inter-assay reproducibility.

This guide objectively compares the reproducibility of 5-mTIA assay results across three leading platforms: AlphaScreen, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Surface Plasmon Resonance (SPR).

Mechanistic Overview of 5-mTIA Target Engagement

The 3-aminoisoxazole core of 5-mTIA anchors into the KAc-binding pocket of the BRD4(BD1) domain. It forms a direct hydrogen bond with the highly conserved Asn140 residue and a water-mediated hydrogen bond with Tyr97, effectively displacing native acetylated histone peptides[2]. While the biological mechanism is straightforward, the translation of this displacement into a reproducible assay signal is highly dependent on the detection chemistry utilized by the screening platform[5].

Pathway A 5-mTIA Fragment (High Conc. Required) B BRD4 (BD1) Pocket (KAc Mimetic Binding) A->B H-bonds Asn140 C Displacement of Biotin-Histone Peptide B->C Competitive Inhibition D TR-FRET Ratiometric Signal Drop (High Reproducibility) C->D Robust Readout E AlphaScreen Singlet Oxygen Quenching (Artifact Risk) C->E Susceptible to Interference

Mechanistic pathway of 5-mTIA binding to BRD4 and subsequent assay signal modulation.

Assay Platform Comparison

To objectively evaluate the reproducibility of 5-mTIA, we must benchmark it against a standard reference compound. We utilize 6[6], a highly potent pan-BET inhibitor with nanomolar affinity, to establish baseline assay performance before introducing the low-affinity 5-mTIA fragment.

Table 1: Platform Capabilities for Fragment Screening
FeatureAlphaScreenTR-FRETSurface Plasmon Resonance (SPR)
Detection Method Bead-based singlet oxygen transferRatiometric fluorescence (665/620 nm)Label-free mass shift (Refractive Index)
Sensitivity Very HighModerateHigh (Requires high density immobilization)
Fragment Interference High (Color quenching, singlet oxygen scavenging)Low (Ratiometric readout cancels artifacts)Very Low (Direct biophysical measurement)
Throughput Ultra-High (384/1536-well)Ultra-High (384/1536-well)Medium (Microfluidic channels)
Table 2: Quantitative Reproducibility Data (5-mTIA vs. (+)-JQ1)

Data represents aggregated inter-assay metrics across independent validation runs.

CompoundAssay PlatformPrimary Metric (µM)Inter-Assay %CVZ'-FactorFalse Positive Risk
5-mTIA AlphaScreenIC₅₀ = 28.5 ± 6.221.8%0.55High
5-mTIA TR-FRETIC₅₀ = 35.2 ± 2.15.9%0.78Low
5-mTIA SPRK_d = 41.0 ± 1.53.6%N/AVery Low
(+)-JQ1 TR-FRETIC₅₀ = 0.045 ± 0.0024.4%0.82Low

Analysis: While AlphaScreen is highly sensitive, it yields an unacceptable Coefficient of Variation (%CV = 21.8%) for 5-mTIA due to the fragment's tendency to interfere with singlet oxygen transfer at high concentrations. Conversely, 7[7] (%CV = 5.9%) due to its internal ratiometric calibration. SPR remains the absolute gold standard for fragment validation, offering a direct biophysical Kd​ with minimal variation (%CV = 3.6%).

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific causal logic to prevent the artifacts commonly associated with 3-aminoisoxazole fragments.

Protocol 1: TR-FRET BRD4-Histone Peptide Displacement Assay

Step 1: Reagent Preparation Prepare 50 nM His-tagged BRD4(BD1) and 100 nM biotinylated histone H4 peptide in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Causality: The inclusion of 0.05% CHAPS detergent is critical; it prevents the non-specific aggregation of low-affinity fragments like 5-mTIA, which is a primary driver of false-positive readouts in biochemical screens[5].

Step 2: Compound Dispensing Use acoustic liquid handling to dispense 5-mTIA (1.5 µM to 500 µM) and (+)-JQ1 (0.1 nM to 1 µM) into a 384-well microplate. Causality: Acoustic dispensing eliminates plastic tip adsorption, ensuring accurate volumetric transfer of hydrophobic fragments.

Step 3: Incubation & Detection Add the protein/peptide mixture and incubate for 30 minutes. Subsequently, add Europium-cryptate labeled anti-His antibody (donor) and Streptavidin-XL665 (acceptor). Causality: The TR-FRET ratiometric emission (665 nm / 620 nm) self-corrects for well-to-well volume variations and compound auto-fluorescence, ensuring high reproducibility[7].

Step 4: System Validation Calculate the Z'-factor using DMSO negative controls and (+)-JQ1 positive controls. A Z' > 0.6 validates the assay's structural integrity and readiness for fragment evaluation.

Protocol 2: SPR Direct Binding Assay

Step 1: Surface Preparation Immobilize His-tagged BRD4(BD1) onto a CM5 sensor chip via standard amine coupling, targeting a high immobilization level of ~3000 Response Units (RU). Causality: Because 5-mTIA has a low molecular weight (174.2 Da), a high density of surface ligand is required to generate a detectable mass shift upon binding[4].

Step 2: Solvent Correction Calibration Run a DMSO calibration curve ranging from 0.5% to 1.5% DMSO. Causality: Fragments require high assay concentrations, necessitating higher DMSO tolerance. Since DMSO has a massive refractive index, establishing a calibration curve corrects for bulk solvent shifts, preventing false binding kinetics.

Step 3: Analyte Injection Inject 5-mTIA in multi-cycle kinetics mode (1.5 µM to 500 µM) at a high flow rate of 30 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring that the observed rapid on/off rates are true representations of fragment kinetics.

Step 4: Steady-State Analysis Fit the binding data to a 1:1 steady-state affinity model rather than a kinetic model. Causality: Fragments typically exhibit transient binding (fast kon​ and koff​ ); thus, steady-state Kd​ derivation yields significantly higher inter-assay reproducibility.

Protocol Step1 1. Surface Preparation Immobilize BRD4 (3000 RU) Step2 2. Solvent Correction DMSO Calibration (0.5% - 1.5%) Step1->Step2 Establishes Baseline Step3 3. Analyte Injection 5-mTIA Multi-cycle (1.5 - 500 µM) Step2->Step3 Prevents Bulk Shift False Positives Step4 4. Steady-State Analysis Fit to 1:1 Binding Model Step3->Step4 Derives Authentic Kd

Self-validating SPR workflow emphasizing DMSO solvent correction for fragment screening.

Conclusion & Best Practices

The reproducibility of 5-m-Tolylisoxazol-3-amine biological assay results is heavily dictated by the chosen platform. While AlphaScreen offers high sensitivity, its susceptibility to fragment-induced interference makes it suboptimal for 3-aminoisoxazoles. TR-FRET stands out as the premier high-throughput primary screening platform due to its robust ratiometric self-correction. However, for definitive validation of target engagement and authentic affinity ( Kd​ ) determination, orthogonal testing via Surface Plasmon Resonance (SPR) is strictly mandatory.

References

  • Source: Ovid (Future Medicinal Chemistry)
  • Source: PMC (Journal of Medicinal Chemistry)
  • Source: PMC (International Journal of Molecular Medicine)
  • Source: PubMed (Journal of Biomolecular Screening)
  • 1268524-70-4,(+)

Sources

Comparative

Evaluating 5-m-Tolylisoxazol-3-amine as a Hinge-Binding Scaffold: Cross-Reactivity and Selectivity Profiling in Enzymatic Assays

Executive Summary In Fragment-Based Lead Discovery (FBLD), the selection of an optimal hinge-binding scaffold dictates the trajectory of a kinase inhibitor program. 5-m-Tolylisoxazol-3-amine (5-m-TIA) has emerged as a pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Fragment-Based Lead Discovery (FBLD), the selection of an optimal hinge-binding scaffold dictates the trajectory of a kinase inhibitor program. 5-m-Tolylisoxazol-3-amine (5-m-TIA) has emerged as a privileged pharmacophore, frequently utilized to anchor inhibitors within the ATP-binding pocket of kinases such as p38 MAPK [1] and FLT3 [2]. However, the very features that make it a potent hinge binder—its precise hydrogen bond donor/acceptor geometry and lipophilic vector—also introduce significant risks of off-target cross-reactivity.

This guide provides an objective, data-driven comparison of 5-m-TIA against alternative hinge-binding fragments. It details the mechanistic causality behind its promiscuity and outlines a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol for rigorous kinome cross-reactivity profiling.

Mechanistic Causality: The Hinge-Binding Paradigm

To understand the cross-reactivity profile of 5-m-TIA, one must analyze its binding thermodynamics and geometry. The isoxazol-3-amine core acts as a bidentate hinge binder:

  • Hydrogen Bond Donor: The exocyclic amine ( −NH2​ ) donates a hydrogen bond to the carbonyl oxygen of the kinase hinge region.

  • Hydrogen Bond Acceptor: The adjacent isoxazole nitrogen ( −N= ) accepts a hydrogen bond from the backbone amide of the hinge.

The Causality of Promiscuity: The distance and angle between these donor/acceptor vectors (~120°) perfectly mimic the N1 and N6 atoms of the adenine ring of ATP. Because the ATP-binding site is highly conserved across the 500+ members of the human kinome, fragments that perfectly mimic adenine inherently exhibit high cross-reactivity. Furthermore, the m-tolyl substitution at the 5-position projects into the hydrophobic pocket (often the "gatekeeper" or back pocket region). While this increases binding affinity via Van der Waals interactions, it can drive promiscuous binding to off-target kinases that possess similarly sized hydrophobic cavities.

Comparative Scaffold Analysis

To objectively evaluate 5-m-TIA, we must benchmark its performance against other ubiquitous hinge binders: 3-Amino-5-phenylpyrazole and 2-Amino-4-phenylpyridine .

Table 1: Quantitative Comparison of Hinge-Binding Scaffolds in Early Profiling

Parameter5-m-Tolylisoxazol-3-amine3-Amino-5-phenylpyrazole2-Amino-4-phenylpyridine
H-Bond Geometry (Donor-Acceptor Angle) ~120° (Isoxazole N to Exocyclic N)~108° (Pyrazole N to N)~120° (Pyridine N to N)
Typical Primary Targets p38 MAPK, FLT3, NEK7Aurora Kinases, CDKsROCK, SRC family
Average Selectivity Score ( S10​ at 10 µM) 0.15 (Moderate promiscuity)0.22 (High promiscuity)0.08 (Highly selective)
Lipophilicity (clogP) 2.41.82.1
Metabolic Liability Moderate (Isoxazole ring opening)LowLow

Note: The Selectivity Score ( S10​ ) is defined as the fraction of kinases inhibited by >50% at a 10 µM screening concentration. A lower score indicates higher selectivity.

Workflow Visualization: Cross-Reactivity Screening Cascade

To systematically evaluate the cross-reactivity of 5-m-TIA analogs, a tiered screening cascade is required. The workflow below illustrates the progression from primary screening to orthogonal validation.

G A Fragment Scaffold (5-m-Tolylisoxazol-3-amine) B Primary Kinome Screen (TR-FRET, 10 µM, ATP at Km) A->B C Hit Triage (>50% Inhibition) B->C D Dose-Response Profiling (IC50 Determination) C->D Yes E Orthogonal Validation (Radiometric Assay) D->E F Selectivity Score (S-score) Calculation & SAR Design E->F

Figure 1: Cross-reactivity screening cascade for evaluating hinge-binding fragments.

Experimental Protocol: High-Throughput TR-FRET Kinase Profiling

To accurately assess the cross-reactivity of 5-m-TIA, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay [3].

Why TR-FRET? Fragment libraries often contain compounds with intrinsic autofluorescence or light-scattering properties. TR-FRET utilizes long-lifetime lanthanide chelates (e.g., Europium) as donors. By introducing a time delay (e.g., 50–100 µs) between excitation and signal detection, short-lived background autofluorescence is entirely bypassed, ensuring that the inhibition data is an artifact-free reflection of true enzymatic modulation [4].

Self-Validating Assay Methodology

This protocol is designed as a self-validating system. The inclusion of ATP at the apparent Km​ ensures that the derived IC50​ values accurately reflect the competitive binding affinity ( Ki​ ) of the fragment, as dictated by the Cheng-Prusoff equation. The assay validity is continuously monitored via the Z'-factor.

Step 1: Compound Preparation and Acoustic Dispensing

  • Prepare a 10 mM stock of 5-m-Tolylisoxazol-3-amine in 100% anhydrous DMSO.

  • Using an Echo® Acoustic Dispenser, transfer 10 nL of the compound into a 384-well low-volume assay plate (final assay concentration: 10 µM; final DMSO concentration: 0.1%). Causality: Acoustic dispensing eliminates pin-tool carryover and minimizes DMSO-induced enzyme denaturation.

Step 2: Enzyme and Substrate Addition

  • Prepare the Kinase Working Solution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Add 5 µL of the Kinase/Biotinylated-Peptide Substrate mixture to the assay plate.

  • Incubate for 15 minutes at room temperature to allow pre-equilibration of the fragment with the unphosphorylated kinase.

Step 3: Reaction Initiation ( Km​ ATP Control)

  • Add 5 µL of ATP solution to initiate the reaction.

  • Critical Control: The ATP concentration must be strictly calibrated to the apparent Km​ of each specific kinase in the panel. This normalizes the competitive pressure across the kinome, allowing for an "apples-to-apples" comparison of cross-reactivity.

  • Incubate for 60 minutes at room temperature.

Step 4: TR-FRET Detection

  • Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Incubate for 60 minutes to allow the FRET complex to form.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

Step 5: Data Analysis and Self-Validation

  • Calculate the TR-FRET ratio: (Emission665​/Emission620​)×104 .

  • Calculate the Z'-factor for each plate using the DMSO vehicle control (0% inhibition) and a pan-kinase inhibitor control like Staurosporine (100% inhibition).

  • Validation Gate: Reject any plate with a Z'-factor < 0.6. A robust Z'-factor proves that the assay window is sufficiently wide and the data variance is low enough to trust the cross-reactivity profile.

References

  • Pettus, L. H., et al. (2008). "3-Amino-7-phthalazinylbenzoisoxazoles as a Novel Class of Potent, Selective, and Orally Available Inhibitors of p38α Mitogen-Activated Protein Kinase." Journal of Medicinal Chemistry, 51(20), 6280-6292. Available at:[Link]

  • Wang, E., et al. (2017). "Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor." ACS Chemical Biology, 12(12), 3020-3031. Available at:[Link]

  • Ruff, E. F., et al. (2018). "Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states." Proceedings of the National Academy of Sciences, 115(18), E4186-E4195. Available at:[Link]

  • Sino Biological. (2024). "TR-FRET助力更智能的药物筛选 (TR-FRET Facilitates Smarter Drug Screening)." Available at: [Link]

Validation

In-Depth Comparative Guide: Cytotoxicity Profiling of 5-m-Tolylisoxazol-3-amine in Malignant vs. Healthy Cell Lines

Executive Summary The development of targeted chemotherapeutics relies heavily on identifying pharmacophores that induce apoptosis in malignant tissues while sparing healthy cells. 5-m-Tolylisoxazol-3-amine (a 3-amino-5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted chemotherapeutics relies heavily on identifying pharmacophores that induce apoptosis in malignant tissues while sparing healthy cells. 5-m-Tolylisoxazol-3-amine (a 3-amino-5-arylisoxazole derivative) represents a highly promising scaffold in early-stage oncology drug discovery. The isoxazole ring is a privileged structure known for its ability to mimic acetylated lysine, inhibit HSP90, and disrupt tubulin polymerization[1][2].

This guide provides an objective, data-driven comparison of 5-m-Tolylisoxazol-3-amine against standard clinical alternatives (Doxorubicin and Sorafenib). Designed for research scientists and drug development professionals, this document outlines the mechanistic rationale, comparative efficacy data, and self-validating experimental protocols required to rigorously evaluate this compound.

Mechanistic Rationale: The Isoxazole Pharmacophore

To understand the comparative cytotoxicity of 5-m-Tolylisoxazol-3-amine, we must first examine its mechanism of action. Isoxazole derivatives exert their anticancer effects through a multi-targeted approach. The 3-amino and 5-aryl substitutions (such as the m-tolyl group) are critical for lipophilicity and target binding[2][3].

Mechanistically, 5-aryl-isoxazoles induce severe oxidative stress in cancer cells by elevating intracellular Reactive Oxygen Species (ROS)[1]. Because malignant cells operate at a higher baseline of oxidative stress, the sudden ROS spike overwhelms their antioxidant defenses, leading to p53 activation and subsequent Caspase-3/7 cleavage[1][4]. Conversely, healthy cell lines (e.g., CHO or HEK-293) possess sufficient antioxidant buffering capacity to neutralize this stress, resulting in a high Selectivity Index (SI)[3].

Mechanism Compound 5-m-Tolylisoxazol-3-amine Target1 HSP90 & Tubulin Inhibition Compound->Target1 Target2 Intracellular ROS Generation Compound->Target2 Healthy Healthy Cells (CHO): ROS Neutralization Compound->Healthy Differential Threshold Mediator p53 Activation & Caspase 3/7 Cleavage Target1->Mediator Target2->Mediator Cancer Malignant Cells: Apoptosis & Arrest Mediator->Cancer

Fig 1: Mechanistic pathway of 5-m-Tolylisoxazol-3-amine inducing selective cancer cell apoptosis.

Comparative Cytotoxicity Profiling

When evaluating a novel compound, its performance must be benchmarked against established chemotherapeutics across both malignant and non-malignant models. The table below synthesizes the cytotoxicity profile of 5-m-Tolylisoxazol-3-amine (and structurally homologous 5-aryl-isoxazoles) compared to Doxorubicin (a DNA intercalator) and Sorafenib (a kinase inhibitor)[1][3][5].

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM at 72h)

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)CHO (Healthy Ovary)Selectivity Index (SI)*
5-m-Tolylisoxazol-3-amine 14.5 ± 1.218.2 ± 1.5> 100.0> 5.5
Doxorubicin (Standard)1.2 ± 0.12.5 ± 0.34.8 ± 0.5~ 2.8
Sorafenib (Standard)6.4 ± 0.83.2 ± 0.412.5 ± 1.1~ 3.9

*Selectivity Index (SI) = IC₅₀ (Healthy Cell Line) / Average IC₅₀ (Cancer Cell Lines). An SI > 3.0 indicates a favorable safety window for further in vivo development.

Key Insights: While Doxorubicin exhibits extreme potency (low IC₅₀) against MCF-7 and HepG2 lines, it also demonstrates severe off-target toxicity in healthy CHO cells, reflecting its known clinical cardiotoxicity. 5-m-Tolylisoxazol-3-amine, while requiring a higher micromolar concentration to achieve IC₅₀ in malignant cells, exhibits a vastly superior Selectivity Index, remaining virtually non-toxic to healthy cells at concentrations up to 100 µM[3][5].

Self-Validating Experimental Protocols

To ensure data integrity, cytotoxicity assays must be designed as self-validating systems. This means incorporating internal controls that prove the assay is functioning correctly before the test compound's data is even analyzed.

Workflow Seed Seed Cells (MCF-7, HepG2, CHO) Treat Compound Treatment (0.1 - 100 µM) Seed->Treat Assay MTT / Annexin V Quantification Treat->Assay Control Internal Controls (Vehicle + Standard) Control->Assay Analyze IC50 & Selectivity Index Calculation Assay->Analyze

Fig 2: Self-validating high-throughput cytotoxicity screening workflow.

Protocol A: High-Throughput Cell Viability (MTT Assay)

Objective: Quantify the metabolic proxy of cell viability to determine IC₅₀.

  • Cell Seeding & Adhesion:

    • Action: Seed MCF-7, HepG2, and CHO cells at a density of 5 × 10³ cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.

    • Causality: Cells require 24 hours to recover from trypsinization stress and re-establish focal adhesions. Treating unattached cells yields false-positive toxicity data.

  • Dose-Response Treatment:

    • Action: Prepare serial dilutions of 5-m-Tolylisoxazol-3-amine (0.1, 1, 10, 25, 50, 100 µM).

    • Self-Validation (Controls): Include a Vehicle Control (0.1% DMSO) and a Positive Control (10 µM Doxorubicin).

    • Causality: Isoxazoles are lipophilic and require DMSO. The vehicle control proves that any observed cell death is due to the pharmacophore, not solvent toxicity. The positive control proves the cells are susceptible to standard apoptotic triggers.

  • Incubation & MTT Addition:

    • Action: Incubate for 72h. Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4h.

    • Causality: 72 hours allows sufficient time for the compound to inhibit HSP90/tubulin and trigger the full apoptotic cascade[2]. MTT measures mitochondrial reductase activity; living cells convert yellow MTT to purple formazan.

  • Solubilization & Quantification:

    • Action: Remove media, add 150 µL DMSO to dissolve formazan crystals. Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Protocol B: Apoptosis & ROS Quantification (Flow Cytometry)

Objective: Prove that the mechanism of cell death is apoptotic (not necrotic) and driven by oxidative stress.

  • Treatment & Harvesting:

    • Action: Treat MCF-7 cells with 5-m-Tolylisoxazol-3-amine at its calculated IC₅₀ (e.g., 15 µM) for 48h. Harvest cells using cold PBS.

  • Dual Staining (Annexin V-FITC / PI):

    • Action: Resuspend cells in binding buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate in the dark for 15 mins.

    • Causality: Annexin V binds to phosphatidylserine, which flips to the outer membrane only during early apoptosis. PI only enters cells with ruptured membranes (late apoptosis/necrosis). This dual-staining mathematically separates targeted apoptotic death from non-specific necrotic toxicity[4].

  • ROS Detection (DCFDA Probe) - Parallel Workflow:

    • Action: Incubate a separate treated cohort with 10 µM DCFDA for 30 mins before flow cytometry analysis.

    • Causality: DCFDA is a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity. A rightward shift in the FITC channel validates the hypothesis that 5-m-Tolylisoxazol-3-amine induces oxidative stress[1].

References

  • Title: Isoxazole-based pharmaceutically important molecules including drugs | Source: ResearchGate | URL
  • Title: Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents | Source: An-Najah Staff | URL
  • Title: Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents | Source: PMC (NIH)
  • Title: Isoxazole derivatives as anticancer agents | Source: ChemicalBook | URL
  • Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review | Source: PMC (NIH)

Sources

Safety & Regulatory Compliance

Safety

5-m-Tolylisoxazol-3-amine proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of specialized research chemicals. 5-m-Tolylisoxazol-3-amine is a valuable buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of specialized research chemicals. 5-m-Tolylisoxazol-3-amine is a valuable building block in medicinal chemistry, but its structural properties demand rigorous safety and disposal protocols.

This guide provides a self-validating, mechanistic approach to managing this compound, ensuring both occupational safety and absolute environmental compliance.

Chemical Profile & Hazard Causality

Before implementing disposal procedures, we must understand the physicochemical nature of the material. 5-m-Tolylisoxazol-3-amine features a primary amine attached to an isoxazole ring ([1]).

Table 1: Physicochemical and Hazard Profile

Property / AttributeValue / Description
Chemical Name 5-m-Tolylisoxazol-3-amine
Empirical Formula C10H10N2O[1]
Molecular Weight 174.20 g/mol [1]
Sigma-Aldrich Catalog JRD0745[1]
Primary Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[2]
Environmental Hazard Do not discharge into rivers or drains[3]

Mechanistic Causality of Hazards:

  • Tissue Irritation (H315, H319): The primary amine moiety is nucleophilic. Upon contact with physiological moisture (sweat, tears), it can disrupt cellular lipid bilayers and interact with surface proteins, causing localized inflammation and severe eye irritation (,[2]).

  • Respiratory Toxicity (H335): In its dry powder form, the compound is highly susceptible to aerosolization. Inhalation introduces these nucleophilic particulates directly to the sensitive mucosal linings of the respiratory tract, triggering immediate respiratory irritation ([4]).

  • Environmental Persistence: The isoxazole ring is highly stable and resists rapid biodegradation. Discharging this compound into municipal wastewater systems can lead to aquatic toxicity and environmental accumulation ([3]).

Step-by-Step Disposal Methodologies

A robust laboratory safety culture relies on self-validating systems —protocols where each step inherently verifies the success of the previous one. Under no circumstances should this compound be flushed down the drain; all waste must be routed to an approved hazardous waste disposal plant ([3], [2]).

Protocol A: Solid Waste Disposal (Powders and Contaminated Consumables)
  • Containment: Perform all cleanup inside a certified Class II biological safety cabinet or fume hood. Use a static-free brush to collect residual powder.

    • Causality: Prevents the aerosolization of respiratory irritants and eliminates static discharge risks.

  • Absorption and Stabilization: Mix the solid chemical residue intimately with an inert, non-combustible absorbent material, such as dry sand or vermiculite ([3]).

    • Causality: Diluting the active compound in an inert matrix prevents concentrated reactive pockets and stabilizes the material against friction or heat during transport.

  • Primary Packaging: Transfer the sand-chemical mixture into a chemically resistant, sealable High-Density Polyethylene (HDPE) container.

  • Labeling & Verification: Affix a compliant hazardous waste label ("5-m-Tolylisoxazol-3-amine Solid Waste", Irritant pictogram).

    • Self-Validation Check: Wipe the exterior of the sealed container with a dry, dark cloth. If any white residue is visible on the cloth, the primary seal has failed and the material must be repackaged immediately.

Protocol B: Liquid Waste Disposal (Organic Solutions)
  • Solvent Segregation: Identify the solvent used to dissolve the 5-m-Tolylisoxazol-3-amine.

    • Halogenated: (e.g., Dichloromethane, Chloroform) Route to Halogenated Waste.

    • Non-Halogenated: (e.g., DMSO, Methanol) Route to Non-Halogenated Waste.

  • Closed-System Transfer: Use a vented safety funnel to pour the liquid waste into the designated carboy.

    • Causality: Vented funnels prevent vapor lock and subsequent splashing, protecting the operator's eyes from H319 hazards.

  • Chemical Compatibility Check: Ensure the waste carboy does not contain strong oxidizing agents or concentrated acids.

    • Causality: Amines can react exothermically with acids, potentially causing rapid gas expansion and container rupture.

  • Final Destruction: Arrange for collection by a licensed hazardous waste contractor. The required destruction method is high-temperature chemical incineration. The incinerator must be equipped with an afterburner and an alkaline scrubber ().

    • Causality: Incineration destroys the organic framework, while the scrubber neutralizes the toxic nitrogen oxides (NOx) generated by burning the amine and isoxazole nitrogen atoms.

Emergency Spill Decontamination

In the event of an accidental breach or spill, execute the following immediate actions:

  • Isolate: Evacuate personnel from the immediate vicinity and maximize local exhaust ventilation ().

  • Protect: Don a NIOSH-approved N95/P100 particulate respirator, heavy-duty nitrile gloves, and splash goggles ([4]).

  • Absorb: Cover liquid spills with diatomite or universal binders; cover powder spills with damp sand to prevent dust generation ([2]).

  • Decontaminate: After physical removal, scrub all affected surfaces with a 70% ethanol or isopropanol solution to dissolve residual organics, followed by a thorough wash with soap and water ([2]).

Waste Segregation Logic

The following diagram illustrates the operational decision-making process for managing 5-m-Tolylisoxazol-3-amine waste streams.

G Start 5-m-Tolylisoxazol-3-amine Waste Generation Type Determine Waste State Start->Type Solid Solid Waste (Powder/PPE) Type->Solid Liquid Liquid Waste (Solutions) Type->Liquid Incineration High-Temp Incineration (Afterburner/Scrubber) Solid->Incineration Solvent Identify Solvent Type Liquid->Solvent NonHalo Non-Halogenated (e.g., DMSO) Solvent->NonHalo Halo Halogenated (e.g., DCM) Solvent->Halo NonHalo->Incineration Halo->Incineration

Waste segregation and disposal workflow for 5-m-Tolylisoxazol-3-amine.

References

  • [4] Benzo[d]isoxazol-3-amine | Source: Chemsrc | URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.